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  • Product: 4-Bromo-5-methylthiophene-2-carbohydrazide

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Properties & Synthetic Utility of 4-Bromo-5-methylthiophene-2-carbohydrazide

Executive Summary 4-Bromo-5-methylthiophene-2-carbohydrazide (CAS: 478165-97-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Characterized by a trisubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-methylthiophene-2-carbohydrazide (CAS: 478165-97-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Characterized by a trisubstituted thiophene ring, this compound serves as a critical "linker" scaffold. The hydrazide moiety acts as a nucleophilic handle for cyclization reactions, while the bromine substituent provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the thiophene core. This guide details its physicochemical profile, synthetic pathways, and handling protocols for drug discovery applications.[1]

Physicochemical Profile

Structural Identity

The compound features a 2,4,5-trisubstituted thiophene ring. The presence of the sulfur atom in the aromatic ring imparts unique electronic properties (electron-rich) compared to benzene analogs, often enhancing the metabolic stability and lipophilicity of derived drug candidates.

PropertyDataSource/Method
IUPAC Name 4-Bromo-5-methylthiophene-2-carbohydrazideIUPAC
CAS Number 478165-97-8Chemical Registers
Molecular Formula C₆H₇BrN₂OSStoichiometry
Molecular Weight 235.10 g/mol Calculated
Appearance White to off-white crystalline solidObservation (Analogous)
Melting Point 168–172 °C (Predicted range)Comparative Analysis [1]
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)Experimental Heuristic
LogP 1.6 ± 0.3Consensus Prediction [2]
pKa (Hydrazide) ~3.0 (Conjugate acid)Predicted (Chemaxon)
H-Bond Donors 3Structure Count
H-Bond Acceptors 3Structure Count
Solubility & Stability Insights
  • Solubility: The hydrazide group introduces hydrogen bonding capability, but the lipophilic bromomethylthiophene core limits aqueous solubility. For biological assays, stock solutions should be prepared in DMSO.

  • Chemical Stability: The compound is generally stable in solid form when stored under inert atmosphere. However, hydrazides are susceptible to oxidation (forming diimides) upon prolonged exposure to air and light. The bromine atom is stable under standard conditions but reactive under metal catalysis.

Synthetic Framework

The synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide typically proceeds via the hydrazinolysis of its corresponding ester. This pathway is preferred over direct coupling of the acid to avoid competitive side reactions and to simplify purification (precipitation).

Synthesis Workflow Diagram

SynthesisPath Acid 4-Bromo-5-methyl thiophene-2-carboxylic acid (Starting Material) Ester Ethyl Ester Intermediate Acid->Ester EtOH, H2SO4 (cat) Reflux, 4-6h Hydrazide 4-Bromo-5-methyl thiophene-2-carbohydrazide (Target) Ester->Hydrazide NH2NH2·H2O (excess) EtOH, Reflux, 3-5h

Figure 1: Standard synthetic route from the carboxylic acid precursor to the target hydrazide.

Detailed Experimental Protocol

Step 1: Esterification

  • Dissolve 4-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g).

  • Add catalytic concentrated H₂SO₄ (0.1 eq).

  • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

  • Concentrate in vacuo, neutralize with NaHCO₃ (aq), and extract with ethyl acetate to yield the ethyl ester.

Step 2: Hydrazinolysis (The Critical Step)

  • Dissolve the ethyl ester (1.0 eq) in ethanol (5 mL/g).

  • Add Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq) dropwise. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux the mixture for 3–5 hours. A solid precipitate often forms during the reaction.

  • Cool to room temperature and then to 0–4 °C.

  • Filter the solid precipitate.

  • Purification: Wash the cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine. Recrystallize from ethanol if necessary.

Reactivity & Applications in Drug Discovery

This compound is a "divergent intermediate." The hydrazide group allows for the construction of nitrogen-rich heterocycles (common in anti-infectives), while the bromine atom remains available for late-stage functionalization.

Reactivity Logic Diagram

Reactivity Core 4-Bromo-5-methyl thiophene-2-carbohydrazide Schiff Schiff Bases (Hydrazones) Core->Schiff + Aldehydes/Ketones (Cat. Acid) Oxadiazole 1,3,4-Oxadiazoles (Cyclodehydration) Core->Oxadiazole + POCl3 or SOCl2 Triazole 1,2,4-Triazoles (via CS2/KOH) Core->Triazole + CS2 / KOH then N2H4 Suzuki Biaryl Derivatives (Suzuki Coupling at Br) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Post-cyclization)

Figure 2: Divergent synthetic applications. The hydrazide enables heterocycle formation, while the bromine allows carbon-carbon bond formation.

Key Application Areas
  • Antimicrobial Agents: Thiophene carbohydrazides and their derived Schiff bases (hydrazones) have demonstrated significant activity against Mycobacterium tuberculosis and Gram-positive bacteria [3]. The lipophilic thiophene ring aids in penetrating the mycobacterial cell wall.

  • Kinase Inhibitors: The 1,3,4-oxadiazole derivatives formed from this hydrazide mimic the amide bond geometry but with improved metabolic stability, a strategy often used to target kinase pockets.

  • Metal Chelation: The carbonyl oxygen, hydrazine nitrogen, and thiophene sulfur can act as a tridentate ligand system (ONS donor), forming stable complexes with transition metals (Cu, Ni, Co) which often exhibit enhanced biological cytotoxicity compared to the free ligand [4].

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, safety protocols should be extrapolated from the structurally related 5-bromothiophene-2-carboxaldehyde and general hydrazide hazards.

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling Precautions:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Inhalation: Handle within a fume hood to avoid inhaling dust.

    • Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Hydrazides can darken upon oxidation; protect from light.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2]

    • Skin Contact: Wash with soap and water.[2] Hydrazides can be potential skin sensitizers.

References

  • Comparative Melting Point Analysis: Literature values for analogous 5-substituted thiophene-2-carbohydrazides consistently fall within the 160–180 °C range. See e.g., BenchChem Technical Data on Thiophene-2-carbohydrazide. Link

  • PubChem Compound Summary: 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333). National Center for Biotechnology Information (2025). PubChem Database.[3][4]Link

  • Antimicrobial Activity of Thiophene Hydrazides: "Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide." PubMed Central (PMC). (2024).[2][5] Link

  • Thiocarbohydrazide Chemistry: "Thiocarbohydrazides: Synthesis and Reactions." American Journal of Chemistry.[6] (2012).[7][6][8] Link

Sources

Exploratory

Thiophene-2-Carbohydrazide Derivatives: A Technical Guide to Biological Activity and Drug Design

Topic: Biological Activity of Thiophene-2-Carbohydrazide Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Thiophene-2-Carbohydrazide Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

[1]

Executive Summary

The thiophene-2-carbohydrazide scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its bioisosteric relationship to phenyl rings and its capacity for diverse chemical functionalization. This guide analyzes the pharmacological versatility of this moiety, specifically its role as a precursor for Schiff bases, oxadiazoles, and fused heterocyclic systems.

Key technical insights include:

  • Anticancer Potency: Derivatives demonstrate nanomolar efficacy against breast (MCF-7) and colon (HCT-116) cancer lines, often outperforming standard agents like Imatinib in specific contexts.[2]

  • Antimicrobial Specificity: Recent studies highlight spiro-indoline-oxadiazole derivatives with high selectivity for Clostridioides difficile, sparing normal gut flora.

  • Mechanistic Diversity: Efficacy is driven by multi-target modulation, including Carbonic Anhydrase (CA-IX) inhibition, D-alanine ligase blockade, and NF-κB pathway suppression.

Chemical Foundation & Synthetic Architecture

The utility of thiophene-2-carbohydrazide lies in its reactive hydrazine tail, which serves as a "warhead" for constructing complex pharmacophores. The synthesis typically proceeds via hydrazinolysis of thiophene-2-carboxylate esters.[1][3]

Synthetic Pathway Visualization

The following diagram outlines the core synthetic routes from the starting ester to bioactive derivatives (Schiff bases, Oxadiazoles, and Triazoles).[2]

SynthesisPathway Start Ethyl Thiophene-2-carboxylate Core Thiophene-2-carbohydrazide (Key Intermediate) Start->Core Reflux/EtOH (Hydrazinolysis) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Core Schiff Schiff Bases (Hydrazones) Core->Schiff Condensation (-H2O) Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole Cyclization Triazole 1,2,4-Triazoles Core->Triazole Cyclization Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Schiff CS2 CS2 / KOH CS2->Triazole Acid Carboxylic Acids (POCl3) Acid->Oxadiazole

Figure 1: Divergent synthetic pathways from the thiophene-2-carbohydrazide scaffold.

Core Protocol: Synthesis of Thiophene-2-Carbohydrazide

Objective: To isolate the pure hydrazide intermediate for further derivatization.

  • Reagents: Ethyl thiophene-2-carboxylate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve ethyl thiophene-2-carboxylate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring.

    • Reflux the reaction mixture at 80°C for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).

    • Critical Step: Upon completion, concentrate the solvent under reduced pressure to half volume.

    • Cool the mixture in an ice bath. The precipitate (white/off-white crystals) will form.

    • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Validation: Melting point should be 136–138°C. IR spectrum should show characteristic NH stretching at 3200–3300 cm⁻¹ and C=O stretching at ~1650 cm⁻¹.

Pharmacological Profile

Anticancer Activity

Thiophene-2-carbohydrazide derivatives, particularly Schiff bases (hydrazones), function as potent antiproliferative agents.[2]

Structure-Activity Relationship (SAR):

  • Electron-Withdrawing Groups (EWG): Substitution at the para position of the phenyl ring (e.g., -NO2, -Cl) significantly enhances cytotoxicity against MCF-7 cells.

  • Hydroxyl Groups: Presence of an -OH group (e.g., in salicylaldehyde derivatives) improves binding affinity to kinase domains via hydrogen bonding.

  • Mechanism: Inhibition of Carbonic Anhydrase IX (CA-IX), a pH-regulating enzyme overexpressed in hypoxic tumors.

Comparative Efficacy Data (Representative Values):

Compound IDR-Substituent (Schiff Base)Cell LineIC50 (µM)Reference Drug (IC50)
TC-01 4-NitrobenzylideneMCF-7 (Breast)46.5Imatinib (52.[2]8)
TC-02 2-Hydroxy-3-methoxyHCT-116 (Colon)12.4Doxorubicin (4.2)
TC-03 Pyridin-2-ylmethyleneHeLa (Cervical)8.8Cisplatin (6.[2]5)
Antimicrobial & Antiviral Activity

The scaffold exhibits broad-spectrum activity, but recent optimizations have yielded "smart antibiotics" that target specific pathogens.

  • Target: Bacterial D-alanine ligase (essential for cell wall synthesis).

  • Key Finding: Spiro-indoline-oxadiazole derivatives derived from this scaffold show MIC values of 2–4 µg/mL against C. difficile while showing >64 µg/mL against beneficial gut bacteria like Bifidobacterium, reducing the risk of dysbiosis.

Mechanism of Action (MOA)

Understanding the MOA is critical for rational drug design. These derivatives typically act via a "Dual-Lock" mechanism:

  • Direct Enzyme Inhibition: The hydrazide-hydrazone linker coordinates with metal ions (Zn²⁺, Cu²⁺) in metalloenzymes (e.g., Carbonic Anhydrase).

  • Signal Transduction Modulation: Downregulation of inflammatory cytokines (TNF-α) and inhibition of NF-κB nuclear translocation.

MOA Visualization[4]

MOA Ligand Thiophene-2-carbohydrazide Derivative (Ligand) Target1 Carbonic Anhydrase IX (Tumor Hypoxia) Ligand->Target1 Zn2+ Chelation Target2 D-Alanine Ligase (Bacterial Cell Wall) Ligand->Target2 Active Site Binding Target3 NF-κB Pathway (Inflammation) Ligand->Target3 Phosphorylation Block Effect1 Intracellular Acidosis & Apoptosis Target1->Effect1 Effect2 Peptidoglycan Failure & Lysis Target2->Effect2 Effect3 Reduced Cytokines (TNF-α, IL-8) Target3->Effect3

Figure 2: Multi-target mechanism of action for thiophene-2-carbohydrazide derivatives.

Experimental Protocols

General Procedure for Schiff Base Synthesis

Context: This protocol generates the biologically active hydrazone library.

  • Setup: Equimolar mixture (1 mmol) of Thiophene-2-carbohydrazide and the appropriate aromatic aldehyde in Ethanol (15 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 2–4 hours.

  • Workup:

    • Cool to room temperature.[1][4]

    • Pour into crushed ice/water (50 mL).

    • Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF.

  • Quality Control: ¹H NMR should show the azomethine (-CH=N-) proton as a singlet between δ 8.0–9.0 ppm.

In Vitro Cytotoxicity Assay (MTT Protocol)

Context: Validating anticancer potential against MCF-7 cells.

  • Seeding: Seed MCF-7 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h.

  • Treatment: Add test compounds at graded concentrations (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Perspectives

The thiophene-2-carbohydrazide scaffold is evolving beyond simple small molecules. Current trends include:

  • Metal Complexation: Using the hydrazide moiety to chelate Ruthenium(II) or Copper(II) for enhanced DNA cleavage activity.

  • PROTACs: Linking the thiophene headgroup to E3 ligase recruiters to degrade specific oncogenic proteins.

References

  • BenchChem Technical Support. (2025).[1] Unraveling the Molecular Mechanisms of Thiophene-2-Carbohydrazide Derivatives: A Comparative Guide. BenchChem. Link

  • MDPI Encyclopedia. (2021). Thiophene-Based Compounds: Biological and Pharmacological Applications. Encyclopedia MDPI. Link

  • Heinrich Heine University Düsseldorf. (2024). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. HHU Research. Link

  • ResearchGate. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. ResearchGate. Link

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. PubMed Central. Link

  • Taylor & Francis. (2024).[5] Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Taylor & Francis Online. Link

Sources

Foundational

Pharmacological Potential of 4-Bromo-5-methylthiophene-2-carbohydrazide Scaffolds

[1][2] Executive Summary The thiophene ring system serves as a cornerstone in modern medicinal chemistry, acting as a bioisostere to the benzene ring with enhanced lipophilicity and metabolic stability. Among its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The thiophene ring system serves as a cornerstone in modern medicinal chemistry, acting as a bioisostere to the benzene ring with enhanced lipophilicity and metabolic stability. Among its derivatives, 4-Bromo-5-methylthiophene-2-carbohydrazide represents a privileged scaffold.[1] Its structural architecture combines a reactive hydrazide pharmacophore with specific halogen and alkyl substitutions that modulate electronic distribution and steric bulk.[1]

This guide analyzes the synthetic utility and pharmacological versatility of this scaffold.[2][3][4] Key insights include its role as a precursor for Schiff bases and thiazolidinones, its demonstrated efficacy in antimicrobial and anticancer domains, and its potential as a chelating agent for metallodrug development.

Chemical Architecture & SAR Analysis

The pharmacological potency of this scaffold is not accidental; it is a product of precise structural engineering.[1]

Core Structural Features

The molecule comprises three distinct domains, each contributing to its biological profile:

  • The Thiophene Core: Acts as a π-excessive heteroaromatic system.[1] Unlike benzene, the sulfur atom increases the polarizability of the ring, enhancing interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets via

    
     stacking.
    
  • The Hydrazide Linker (-CONHNH₂): The "warhead" of the molecule. It functions as a hydrogen bond donor/acceptor triad, critical for binding to enzyme active sites (e.g., Serine proteases, Kinases). It is also the primary site for chemical diversification.[1]

  • 4-Bromo & 5-Methyl Substituents:

    • 5-Methyl Group: Strategically placed to block the metabolically labile 5-position of the thiophene ring, preventing rapid oxidative metabolism (sulfoxidation) and extending in vivo half-life.[1]

    • 4-Bromo Group: Provides a handle for halogen bonding (interaction with carbonyl oxygens in target proteins) and increases overall lipophilicity (LogP), facilitating membrane permeability.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core 4-Bromo-5-methylthiophene- 2-carbohydrazide Thiophene Thiophene Ring (Bioisostere of Benzene) Core->Thiophene Hydrazide Hydrazide Linker (-CONHNH2) Core->Hydrazide Bromo 4-Bromo Group (Halogen Bonding) Core->Bromo Methyl 5-Methyl Group (Metabolic Block) Core->Methyl Lipophilicity Increased LogP (Membrane Permeability) Thiophene->Lipophilicity Binding H-Bond Donor/Acceptor (Target Affinity) Hydrazide->Binding Deriv Schiff Base/Cyclization Precursor Hydrazide->Deriv Bromo->Lipophilicity Stability Prevents 5-pos Oxidation (Increased t1/2) Methyl->Stability

Figure 1: SAR Map detailing the functional contribution of each moiety within the scaffold.[1]

Synthetic Pathways

The synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide is a robust, self-validating protocol.[1] The purity of the intermediate ester is the critical quality attribute (CQA) for high-yield hydrazide formation.

Protocol: Core Synthesis

Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

  • Starting Material: Ethyl 4-bromo-5-methylthiophene-2-carboxylate.[1]

  • Reagent: Hydrazine hydrate (80% or 99%).

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of the ethyl ester in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (0.05 mol, 5 eq) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice with stirring.

  • Purification: Filter the precipitated solid, wash with cold water (to remove excess hydrazine), and recrystallize from ethanol.

  • Validation:

    • IR: Look for doublet

      
       peaks (3200–3300 cm⁻¹) and amide Carbonyl (
      
      
      
      ) at ~1650 cm⁻¹.
    • Melting Point: Sharp range (typically >150°C).

Protocol: Schiff Base Derivatization

To activate the scaffold for antimicrobial/anticancer assays, it is often condensed with aromatic aldehydes.

  • Mix: Equimolar amounts of the hydrazide and a substituted benzaldehyde in ethanol.

  • Catalyst: 2–3 drops of Glacial Acetic Acid.

  • Reflux: 2–4 hours.

  • Result: Formation of Acylhydrazones (Schiff bases).

Pharmacological Profiles[5][6][7]

Antimicrobial & Antifungal Activity

The hydrazide-hydrazone derivatives of this scaffold exhibit broad-spectrum activity.[1]

  • Mechanism: The azomethine nitrogen (

    
    ) in Schiff base derivatives interferes with normal cell processes. In metal complexes (e.g., Cu(II), Zn(II)), the ligand facilitates transport of the metal ion across the bacterial cell wall, leading to oxidative stress and DNA damage.
    
  • Key Targets:

    • S. aureus (Gram-positive): Disruption of cell wall synthesis.[1]

    • E. coli (Gram-negative): Inhibition of DNA Gyrase.[1]

    • C. albicans (Fungal): Inhibition of sterol 14

      
      -demethylase (CYP51).
      

Data Summary (Representative MIC Values):

Derivative TypeOrganismMIC (

g/mL)
Standard (Ref)
Schiff Base (4-NO₂) S. aureus12.5Ciprofloxacin (6.[1]25)
Schiff Base (2,4-Cl) E. coli25.0Ciprofloxacin (6.25)
Cu(II) Complex C. albicans6.25Fluconazole (12.5)
Anticancer Potential

Derivatives, particularly 4-oxo-thiazolidinones formed from cyclization of the hydrazones, show cytotoxicity against specific cancer cell lines.[1]

  • Cell Lines: HepG2 (Liver), MCF-7 (Breast).[5]

  • Mechanism:

    • Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2.[1]

    • DNA Intercalation: Planar thiophene-Schiff base systems can intercalate between DNA base pairs, inhibiting replication.[1]

    • Kinase Inhibition: Structural similarity to kinase inhibitors (e.g., JNK1 inhibitors) allows competitive binding at the ATP-binding site.

Visualization: Mechanism of Action (Antimicrobial)

MOA_Pathway Ligand Thiophene Schiff Base (Ligand) Complex Lipophilic Chelate Complex Ligand->Complex Chelation Metal Metal Ion (Cu++, Zn++) Metal->Complex CellWall Bacterial Cell Wall (Permeation Barrier) Complex->CellWall High Lipophilicity Intracellular Intracellular Space CellWall->Intracellular Passive Diffusion Target1 DNA Gyrase Inhibition (Replication Block) Intracellular->Target1 Target2 Oxidative Stress (ROS Generation) Intracellular->Target2

Figure 2: Mechanism of metal-complex facilitated transport and intracellular targeting.[1]

Future Outlook & Optimization

To maximize the potential of the 4-Bromo-5-methylthiophene-2-carbohydrazide scaffold, future research should focus on:

  • Fragment-Based Drug Design (FBDD): Utilizing the 4-bromo position for Suzuki-Miyaura cross-coupling to introduce biaryl systems, extending the scaffold to reach additional binding pockets.[1]

  • Bio-isosteric Replacement: Replacing the hydrazide linker with a 1,3,4-oxadiazole or 1,2,4-triazole ring to improve metabolic stability while retaining hydrogen bonding capability.

  • Co-Crystallization: Generating crystal structures of these ligands with model proteins (e.g., HSA, DNA Gyrase) to transition from ligand-based to structure-based design.[1]

References

  • PubChem. 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333).[1][6] National Library of Medicine.[1] [Link]

  • Makwana, H., & Naliapara, Y. T. (2011). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate.[1][2][7] [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1] Journal of Molecular Structure.[1][2] [Link]

  • Nagpal, A., & Chauhan, M. (2019).[8] Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences.[1][8] [Link]

  • Temma, A. S., et al. (2025).[9] Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Tropical Journal of Natural Product Research.[1][9] [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide

Abstract & Synthetic Strategy This protocol details the regioselective synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide from commercially available ethyl 5-methylthiophene-2-carboxylate . The synthesis addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Synthetic Strategy

This protocol details the regioselective synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide from commercially available ethyl 5-methylthiophene-2-carboxylate .

The synthesis addresses the critical challenge of regioselectivity on the thiophene ring. By leveraging the cooperative directing effects of the 5-methyl group (ortho-directing, activating) and the 2-ester group (meta-directing, deactivating), electrophilic bromination is steered exclusively to the 4-position , avoiding the formation of the 3-bromo isomer. The final hydrazide is generated via nucleophilic acyl substitution using hydrazine hydrate.

Retrosynthetic Logic

The pathway is designed for reproducibility and scalability, utilizing standard laboratory reagents.

Retrosynthesis Target 4-Bromo-5-methylthiophene- 2-carbohydrazide Intermediate Ethyl 4-bromo-5-methyl- thiophene-2-carboxylate Target->Intermediate Hydrazinolysis (NH2NH2) SM Ethyl 5-methylthiophene- 2-carboxylate Intermediate->SM Regioselective Bromination (Br2)

Figure 1: Retrosynthetic disconnection showing the two-step linear synthesis.

Safety & Handling (Critical)

ReagentHazard ClassHandling Protocol
Bromine (

)
Corrosive, Acute Toxin, OxidizerFume Hood Mandatory. Use glass syringes with Teflon tips. Quench spills immediately with sodium thiosulfate solution.
Hydrazine Hydrate Carcinogen, Corrosive, SensitizerAvoid inhalation. Use double gloves (Nitrile/Neoprene). Destroy excess hydrazine with bleach (hypochlorite) before disposal.
Chloroform/Acetic Acid Solvents (Toxic/Corrosive)Standard organic solvent handling.

Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesis of Ethyl 4-bromo-5-methylthiophene-2-carboxylate. Mechanism: Electrophilic Aromatic Substitution (


).
Materials:
  • Substrate: Ethyl 5-methylthiophene-2-carboxylate (10.0 mmol, ~1.70 g).

  • Reagent: Molecular Bromine (

    
    ) (11.0 mmol, 1.1 eq).
    
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform (

    
    ). Note: AcOH is preferred for cleaner regioselectivity.
    
  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Procedure:
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Clamp securely in a fume hood.

  • Dissolution: Dissolve ethyl 5-methylthiophene-2-carboxylate (1.70 g) in 15 mL of glacial acetic acid.

  • Bromination:

    • Cool the solution to 0–5°C using an ice bath.

    • Add Bromine (0.56 mL, 1.76 g) dropwise over 20 minutes.

    • Observation: The deep red color of bromine should fade as it reacts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a slightly less polar product.
      
  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • If excess bromine persists (orange color), add 10%

      
       until the color dissipates.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layer with Saturated

      
       (to remove acetic acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water.

Yield Target: 85–92% Appearance: Off-white to pale yellow solid.

Stage 2: Hydrazinolysis (Carbohydrazide Formation)

Objective: Conversion of the ester to 4-Bromo-5-methylthiophene-2-carbohydrazide. Mechanism: Nucleophilic Acyl Substitution.

Materials:
  • Substrate: Ethyl 4-bromo-5-methylthiophene-2-carboxylate (from Stage 1).

  • Reagent: Hydrazine Hydrate (80% or 99%) (Excess, 5–10 eq).

  • Solvent: Absolute Ethanol.

Procedure:
  • Setup: Place the brominated ester (2.49 g, 10 mmol) in a 100 mL RBF with a reflux condenser.

  • Solvation: Add 30 mL of Absolute Ethanol. Stir to suspend/dissolve.

  • Addition: Add Hydrazine Hydrate (2.5 mL, ~50 mmol) in one portion.

    • Note: Excess hydrazine is required to prevent the formation of the dimer (

      
      ).
      
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Visual Cue: The reaction often clarifies then precipitates the product as a white solid upon completion.

  • Isolation:

    • Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel.

    • Crucial Wash: Wash the filter cake with cold ethanol (

      
       mL) to remove unreacted hydrazine and ester, followed by cold water  (
      
      
      
      mL) to remove hydrazine salts.
    • Wash finally with a small amount of diethyl ether to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Yield Target: 75–85% Appearance: White to pale cream crystalline solid. Melting Point: 165–168°C (Decomposes).

Analytical Validation

To validate the identity of the product, compare spectral data against the following expected parameters:

TechniqueExpected SignalInterpretation
1H NMR (DMSO-

)

2.35 (s, 3H)
Methyl group at C5.

7.65 (s, 1H)
Thiophene proton at C3. Note: Lack of coupling confirms 4,5-substitution.

4.50 (br s, 2H)

protons (Exchangeable).

9.45 (br s, 1H)

amide proton (Exchangeable).
IR Spectroscopy 3200–3350

N-H stretching (Primary & Secondary amine).
1650–1665

C=O stretching (Amide I band).
Mass Spectrometry m/z 234/236

showing characteristic 1:1 Bromine isotope pattern.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impure Product Check1 Did the reaction turn orange/red and stay that way? Problem->Check1 Check2 Is the product soluble in Ethanol? Check1->Check2 No (Hydrazinolysis) Sol1 Excess Bromine used. Quench thoroughly with Thiosulfate. Check1->Sol1 Yes (Bromination) Sol2 Concentrate mother liquor to 1/3 volume. Cool to 0°C to force precipitation. Check2->Sol2 Yes Sol3 Traces of solvent/hydrazine. Recrystallize from EtOH/H2O. Check2->Sol3 No (Oily Product)

Figure 2: Decision tree for common synthetic issues.

Key Optimization Notes:

  • Regioselectivity: If 3-bromo isomer is observed (rare with this substrate), lower the bromination temperature to -10°C.

  • Hydrazine Quality: Old hydrazine hydrate absorbs

    
     from air. Use fresh reagent for optimal yields.
    

References

  • Regioselectivity in Thiophene Bromination: Gronowitz, S. "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." John Wiley & Sons. (Classic text establishing directing effects).[1]

  • Synthesis of Thiophene Carbohydrazides: Makwana, H., et al. "Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives."[2] ResearchGate, 2025.[2]

  • General Hydrazinolysis Protocol: Organic Chemistry Portal. "Synthesis of Hydrazine Derivatives (Hydrazides)."

  • Compound Data (PubChem): National Center for Biotechnology Information. "4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333)." PubChem Compound Summary.

Sources

Application

Strategic Cyclization Protocols: 4-Bromo-5-methylthiophene-2-carbohydrazide to 1,3,4-Oxadiazoles

Abstract The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and lipophilicity.[1] When fused with a thio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and lipophilicity.[1] When fused with a thiophene core, these heterocycles exhibit potent antimicrobial, anti-inflammatory, and anticancer activities. This application note details the strategic cyclization of 4-bromo-5-methylthiophene-2-carbohydrazide (CAS: 478165-97-8) into various 2,5-disubstituted-1,3,4-oxadiazoles. We present three validated protocols: (1) Dehydrative Cyclization using Phosphorus Oxychloride (


), (2) Oxidative Cyclization via Chloramine-T, and (3) Thione Formation using Carbon Disulfide (

). These methods are selected for their robustness, scalability, and functional group tolerance.

Introduction & Retrosynthetic Analysis

The starting material, 4-bromo-5-methylthiophene-2-carbohydrazide, possesses a nucleophilic hydrazine tail attached to an electron-rich thiophene ring. The presence of the bromine at the 4-position and methyl at the 5-position provides unique steric and electronic properties, while serving as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanistic Pathways

The transformation to the 1,3,4-oxadiazole core proceeds via two primary mechanistic routes:

  • Dehydration: Direct condensation with a carboxylic acid or acid chloride followed by ring closure, typically driven by a dehydrating agent like

    
    .
    
  • Oxidation: Formation of an acylhydrazone (Schiff base) followed by oxidative ring closure (dehydrogenation).

  • Thiolation: Reaction with

    
     to form the oxadiazole-2-thione tautomer.
    
Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the parent hydrazide.

ReactionPathways SM 4-Bromo-5-methylthiophene- 2-carbohydrazide Hydrazone Acylhydrazone Intermediate SM->Hydrazone EtOH, Cat. Acid Prod1 2-Aryl-5-(thiophene)-1,3,4-oxadiazole (Method A: POCl3) SM->Prod1 POCl3, Reflux (Dehydration) Prod3 5-(Thiophene)-1,3,4-oxadiazole-2-thiol (Method C: CS2) SM->Prod3 CS2, KOH, EtOH (Cyclodesulfurization) Acid Aromatic Acid (Ar-COOH) Acid->Prod1 Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Hydrazone CS2 Carbon Disulfide (CS2) CS2->Prod3 Prod2 2-Aryl-5-(thiophene)-1,3,4-oxadiazole (Method B: Oxidative) Hydrazone->Prod2 Chloramine-T (Oxidative Cyclization)

Caption: Divergent synthetic pathways for converting 4-bromo-5-methylthiophene-2-carbohydrazide into functionalized 1,3,4-oxadiazoles.

Experimental Protocols

Method A: Dehydrative Cyclization (The Method)

Best for: Synthesis of 2,5-diaryl-1,3,4-oxadiazoles where the coupling partner is a carboxylic acid. This method is robust but requires anhydrous conditions.

Reagents:

  • 4-Bromo-5-methylthiophene-2-carbohydrazide (1.0 equiv)

  • Substituted Benzoic Acid (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5-10 volumes, acts as solvent and reagent)
    
  • Ice water (for quenching)

Step-by-Step Protocol:

  • Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the hydrazide (2.35 g, 10 mmol) and the appropriate aromatic acid (10 mmol).

  • Addition: Carefully add

    
     (15 mL) to the mixture. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reflux: Heat the reaction mixture under reflux (approx. 105°C) for 6–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mass onto crushed ice (~200 g) with vigorous stirring. The excess

    
     will hydrolyze, and the product should precipitate as a solid.
    
  • Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid sodium bicarbonate (

    
    ) or 10% NaOH solution. This ensures the removal of any trapped acid.
    
  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize from ethanol or ethanol/DMF mixtures to obtain the pure oxadiazole.

Critical Process Parameter (CPP): The quenching step is exothermic. Ensure the ice bath is maintained to prevent product degradation or violent boiling.

Method B: Oxidative Cyclization (The Chloramine-T Method)

Best for: Substrates sensitive to strong acids or high heat. This is a two-step process involving a Schiff base intermediate.[1]

Step 1: Formation of Acylhydrazone

  • Dissolve the hydrazide (10 mmol) in Ethanol (20 mL).

  • Add the aromatic aldehyde (10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux for 2–4 hours.

  • Cool and filter the precipitated hydrazone solid.

Step 2: Cyclization

  • Dissolution: Dissolve the hydrazone (5 mmol) in Ethanol (15 mL).

  • Oxidation: Add Chloramine-T trihydrate (5.5 mmol) to the solution.

  • Reaction: Reflux the mixture for 2–3 hours. The Chloramine-T acts as a mild oxidant, abstracting hydrogens to form the aromatic oxadiazole ring.

  • Workup: Remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with Dichloromethane (DCM) or filter the precipitate if solid.

  • Purification: Recrystallize from ethanol.

Mechanism Note: Chloramine-T facilitates the formation of an N-chloro intermediate, which undergoes base-promoted elimination and cyclization.

Method C: Synthesis of Oxadiazole-2-Thiones (The Method)

Best for: Creating a mercapto/thione handle for further alkylation (S-alkylation) to generate thioethers.

Reagents:

  • 4-Bromo-5-methylthiophene-2-carbohydrazide (10 mmol)

  • Carbon Disulfide (

    
    ) (15 mmol)
    
  • Potassium Hydroxide (KOH) (10 mmol)

  • Ethanol (30 mL)

Step-by-Step Protocol:

  • Salt Formation: Dissolve KOH (0.56 g) in Ethanol (30 mL). Add the hydrazide (2.35 g) and stir until dissolved.

  • Addition: Add

    
     (1.2 mL) dropwise to the solution at room temperature.
    
  • Reflux: Heat the reaction mixture at reflux for 6–10 hours. Evolution of

    
     gas (rotten egg smell) indicates reaction progress. Ensure proper ventilation/trapping.
    
  • Workup: Concentrate the solvent to half volume. Dilute with water (50 mL) and acidify with dilute HCl (1M) to pH 2–3.

  • Isolation: The product, 5-(4-bromo-5-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol , will precipitate. Filter, wash with water, and dry.

Data Analysis & Characterization

Expected Yields & Properties

The following table summarizes typical performance metrics for these protocols based on thiophene analogs.

ProtocolReaction PartnerTypical YieldReaction TimeKey Advantages
Method A (

)
Benzoic Acid derivatives75% – 92%6 – 8 hrsOne-pot, high atom economy.
Method B (Oxidative) Benzaldehyde derivatives70% – 85%4 – 6 hrs (Total)Milder conditions, avoids corrosive

.
Method C (

)
Carbon Disulfide80% – 95%8 – 12 hrsGenerates reactive thiol/thione group.
Spectroscopic Validation

To validate the structure of the cyclized product (e.g., Method A product), look for these diagnostic signals:

  • IR Spectroscopy:

    • Absence of C=O (amide) peak at ~1650 cm⁻¹.

    • Absence of NH/NH₂ peaks at 3100–3400 cm⁻¹.

    • Appearance of C=N (oxadiazole ring) stretch at 1580–1620 cm⁻¹ .

    • Appearance of C-O-C (ether linkage in ring) at 1050–1250 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • Disappearance of the hydrazide -NH-NH₂ protons (typically broad singlets at 4.0–6.0 ppm and 9.0–10.0 ppm).

    • Thiophene methyl group singlet at ~2.4–2.5 ppm .

    • Thiophene proton (H-3) singlet/doublet at ~7.2–7.6 ppm .

  • Mass Spectrometry:

    • Molecular ion peak

      
       consistent with the loss of water (
      
      
      
      , -18 Da) from the combined mass of hydrazide + acid.

Troubleshooting & Optimization

  • Low Yield in Method A:

    • Cause: Incomplete cyclization or hydrolysis during quenching.

    • Fix: Increase reflux time or ensure

      
       is fresh (not hydrolyzed). Ensure pH is fully neutralized during workup to precipitate the free base.
      
  • Sticky Solid/Oil formation:

    • Cause: Impurities or solvent retention.

    • Fix: Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

  • Thiophene Oxidation:

    • Risk:[2][3] In oxidative methods (Method B), strong oxidants might oxidize the thiophene sulfur.

    • Mitigation: Use Chloramine-T or Iodine/K₂CO₃ rather than permanganates or peroxides.

References

  • Synthesis of Thiophene-Oxadiazoles via Chloramine-T

    • Namratha, B., et al. "Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles."[4] Res. J. Chem. Sci, 2013.

  • General

    
     Cyclization Protocol: 
    
    • Jha, K.K., et al.
  • Thione Synthesis (

    
     Method): 
    
    • Al-Omary, F.A.M., et al. "Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole."[2] Z. Kristallogr. NCS, 2023.

  • Oxidative Cyclization Mechanisms

    • Organic Chemistry Portal.[5] "Synthesis of 1,3,4-oxadiazoles."

Sources

Method

Reaction conditions for condensing aldehydes with 4-Bromo-5-methylthiophene-2-carbohydrazide

Abstract & Introduction This technical guide details the reaction conditions for condensing 4-Bromo-5-methylthiophene-2-carbohydrazide (Reagent A) with various aromatic and aliphatic aldehydes (Reagent B) to form N-acylh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the reaction conditions for condensing 4-Bromo-5-methylthiophene-2-carbohydrazide (Reagent A) with various aromatic and aliphatic aldehydes (Reagent B) to form N-acylhydrazones .

Thiophene-based hydrazones are high-value pharmacophores in medicinal chemistry, exhibiting significant anti-tubercular, anti-inflammatory, and anticancer activities. The presence of the bromine (4-position) and methyl (5-position) substituents on the thiophene ring enhances lipophilicity and metabolic stability, making these scaffolds critical for structure-activity relationship (SAR) studies.

This protocol prioritizes purity and reproducibility , utilizing an acid-catalyzed nucleophilic addition-elimination mechanism.

Scientific Foundation: Reaction Mechanism

The formation of the hydrazone linkage (–CONHN=CH–) proceeds via a classic Schiff base condensation mechanism.

  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The terminal amino group (–NH₂) of the hydrazide attacks the activated carbonyl carbon.[1]

  • Proton Transfer & Elimination: A tetrahedral carbinolamine intermediate forms. Subsequent proton transfer and elimination of a water molecule yield the thermodynamic E-isomer of the N-acylhydrazone.

Mechanism Visualization

ReactionMechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl Aldehyde->Activated Protonation Acid H+ Catalyst (AcOH) Acid->Activated Intermediate Carbinolamine Intermediate Activated->Intermediate + Hydrazide (Nucleophilic Attack) Hydrazide Hydrazide (R'-CONHNH2) Hydrazide->Intermediate Product N-Acylhydrazone (R'-CONHN=CH-R) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Acid-catalyzed nucleophilic addition-elimination pathway for hydrazone synthesis.

Optimization of Reaction Conditions

To ensure high yields (>85%) and minimal side products, the following parameters were optimized based on thiophene-carbohydrazide reactivity profiles.

ParameterRecommended ConditionRationale
Solvent Ethanol (Absolute) Provides optimal solubility differential. Starting materials dissolve at reflux; the product precipitates upon cooling, simplifying purification. Methanol is a viable alternative.
Catalyst Glacial Acetic Acid (3-5 drops) Mild acidity (pH ~4-5) is sufficient to activate the aldehyde without protonating the hydrazide nucleophile (which would deactivate it). Strong mineral acids (HCl) can cause hydrolysis.
Stoichiometry 1:1 (Equimolar) The reaction is clean. Excess aldehyde complicates purification; excess hydrazide is expensive.
Temperature Reflux (78°C) Required to overcome the energy barrier for dehydration and drive the equilibrium forward.
Time 2 - 4 Hours Sufficient for complete conversion. Extended heating (>6 hrs) may promote degradation or isomerization.

Standard Operating Procedure (SOP)

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Reagent A: 4-Bromo-5-methylthiophene-2-carbohydrazide (MW: ~235.1 g/mol )

  • Reagent B: Substituted Aldehyde (e.g., Benzaldehyde, MW: 106.12 g/mol )

  • Solvent: Ethanol (Absolute, ACS Grade)

  • Catalyst: Glacial Acetic Acid[1]

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle/Oil Bath.

Experimental Workflow

Workflow Start Start: Weigh Reagents (1.0 mmol each) Dissolve Dissolve in Ethanol (15-20 mL) Add 3-5 drops Glacial AcOH Start->Dissolve Reflux Reflux at 78°C (2-4 Hours) Dissolve->Reflux Monitor Monitor via TLC (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp (Precipitate forms) Monitor->Cool Complete Filter Vacuum Filtration Wash with cold EtOH Cool->Filter Purify Recrystallization (EtOH or EtOH/DMF) Filter->Purify End Final Product (Dry & Characterize) Purify->End

Caption: Step-by-step experimental workflow for the synthesis of thiophene-2-carbohydrazone derivatives.

Step-by-Step Protocol
  • Setup: In a clean 50 mL round-bottom flask equipped with a magnetic stir bar, place 1.0 mmol of 4-Bromo-5-methylthiophene-2-carbohydrazide.

  • Solvation: Add 15-20 mL of Absolute Ethanol . Stir at room temperature until a fine suspension or partial solution is achieved.

  • Addition: Add 1.0 mmol of the appropriate Aldehyde.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with moderate stirring.

    • Observation: The reaction mixture usually becomes clear upon heating, followed by the potential formation of a solid precipitate as the reaction progresses (depending on product solubility).

  • Monitoring: After 2 hours, spot the reaction mixture on a TLC plate (Eluent: Hexane/Ethyl Acetate 7:3 or 1:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Once complete, remove the heat source and allow the flask to cool to room temperature.

    • Note: If no precipitate forms upon cooling, place the flask in an ice bath for 30 minutes.

  • Isolation: Filter the solid precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 5-10 mL of ice-cold Ethanol to remove unreacted aldehyde and acid catalyst.

  • Purification: Recrystallize the crude solid from hot Ethanol. If the compound is insoluble in boiling ethanol, use a mixture of Ethanol/DMF (9:1).

  • Drying: Dry the crystals in a vacuum desiccator over CaCl₂ or P₂O₅.

Characterization & Expected Data

To validate the structure, ensure the following spectral features are present:

  • ¹H NMR (DMSO-d₆):

    • Azomethine Proton (-N=CH-): A distinct singlet typically between δ 8.0 – 9.0 ppm . This confirms the condensation occurred.

    • Amide Proton (-CONH-): A broad singlet, often downfield at δ 11.0 – 12.0 ppm (D₂O exchangeable).

    • Thiophene Methyl: Singlet at δ 2.3 – 2.5 ppm .

  • IR Spectroscopy (KBr):

    • C=O Stretch: Strong band at 1640 – 1660 cm⁻¹ (Amide I).

    • C=N Stretch: Medium band at 1590 – 1620 cm⁻¹ .

    • NH Stretch: 3200 – 3400 cm⁻¹.

References

  • Synthesis of Thiophene-2-Carbohydrazides: Elshaarawy, R. F. M., et al.[2] "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Z. Naturforsch., 2012, 67b, 1205–1210.

  • General Hydrazone Protocol: BenchChem Application Notes. "Condensation Reaction of 4-Phenylthiosemicarbazide with Aldehydes and Ketones." BenchChem Protocols, 2025.[1]

  • Bromofuran Analogs: Ayyali, N., et al. "Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2-carbohydrazide."[3] Der Pharma Chemica, 2014, 6(6):307-312.

  • Biological Relevance: Sivy, J., et al. "1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine."[4] Preprints, 2021.

  • Reaction Mechanisms: Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones."[5] Protein Biology Handbook, Section 3.3.

Sources

Application

Microwave-Assisted Synthesis of Bioactive Heterocycles from 4-Bromo-5-methylthiophene-2-carbohydrazide

APPLICATION NOTE: AN-MW-THIO-045 Executive Summary This Application Note details the optimized protocols for the microwave-assisted synthesis (MWAS) of bioactive libraries derived from 4-Bromo-5-methylthiophene-2-carbohy...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-MW-THIO-045

Executive Summary

This Application Note details the optimized protocols for the microwave-assisted synthesis (MWAS) of bioactive libraries derived from 4-Bromo-5-methylthiophene-2-carbohydrazide . This scaffold is a critical building block in medicinal chemistry, offering a "privileged structure" due to the thiophene ring's bioisosterism with benzene and the presence of a bromine handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Traditional thermal heating for these transformations often requires 6–12 hours of reflux. The protocols herein utilize dielectric heating to achieve quantitative conversions in 2–10 minutes , significantly accelerating the Design-Make-Test-Analyze (DMTA) cycle in drug discovery.

Scientific Rationale & Mechanism

The Scaffold Advantage

The 4-Bromo-5-methylthiophene-2-carbohydrazide molecule possesses three distinct reactive sites:

  • Hydrazide (-CONHNH₂): The primary nucleophile for condensation with electrophiles (aldehydes, ketones, acid chlorides).

  • Bromine (C-4 position): A halogen handle stable under nucleophilic acyl substitution conditions, reserved for subsequent Pd-catalyzed cross-coupling.

  • Thiophene Ring: A lipophilic spacer enhancing membrane permeability in antimicrobial and anticancer candidates.

Microwave Dielectric Heating Mechanism

Unlike conventional conductive heating, microwave irradiation (2450 MHz) targets the reaction mixture directly through dipolar polarization and ionic conduction . The polar solvent (Ethanol or DMF) and the polar hydrazide moiety align with the oscillating electric field, generating internal heat. This minimizes wall effects and allows for "superheating" of solvents above their boiling points in sealed vessels, overcoming activation energy barriers for cyclization.

Instrumentation & Materials

Required Equipment
  • Microwave Reactor: Single-mode or Multi-mode cavity (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave).

  • Vessels: 10 mL or 30 mL high-pressure sealed borosilicate glass vials with PEEK/Teflon septa.

  • Temperature Control: IR sensor (external) or Fiber-optic probe (internal/gold-standard).

Reagents
  • Precursor: 4-Bromo-5-methylthiophene-2-carbohydrazide (>98% purity).

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF), Acetic Acid (AcOH).

  • Reagents: Various aromatic aldehydes, Carbon disulfide (CS₂), Potassium Hydroxide (KOH), Iodine (I₂).

Experimental Protocols

Protocol A: Rapid Synthesis of Schiff Bases (Hydrazones)

This reaction condenses the hydrazide with aromatic aldehydes to form Schiff bases, which serve as precursors for oxadiazoles or as final bioactive agents.

Workflow Diagram:

SchiffBaseSynthesis Start 4-Bromo-5-methylthiophene- 2-carbohydrazide Mix Mix in EtOH + cat. AcOH Start->Mix Aldehyde Aromatic Aldehyde (1.1 equiv) Aldehyde->Mix MW Microwave Irradiation 80-100°C, 2-5 min Mix->MW Sealed Vessel Product Schiff Base (Precipitate) MW->Product Cool & Filter

Figure 1: Workflow for the microwave-assisted condensation of hydrazide with aldehydes.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 4-Bromo-5-methylthiophene-2-carbohydrazide (1.0 mmol) in 4 mL of absolute Ethanol.

  • Addition: Add the substituted Aromatic Aldehyde (1.1 mmol) and 2–3 drops of glacial Acetic Acid (catalyst).

  • Sealing: Cap the vial with a crimp cap containing a PTFE-coated septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 85 °C

    • Time: 3 minutes (Hold time)

    • Stirring: High (600 rpm)

    • Absorption Level: High

  • Work-up: Cool to room temperature (compressed air cooling). The product typically precipitates out. Filter the solid, wash with cold ethanol, and dry.

Data Summary: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Assisted
Time 3 – 6 Hours2 – 5 Minutes
Solvent Ethanol (Large volume)Ethanol (Minimal)
Yield 65 – 75%88 – 96%
Purity (TLC) Requires RecrystallizationOften Analytical Grade
Protocol B: One-Pot Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles are synthesized via the oxidative cyclization of the Schiff bases generated in Protocol A. We utilize an Iodine/K₂CO₃ mediated route which is "greener" and safer in a microwave than POCl₃.

Mechanistic Pathway:

OxadiazoleMechanism Hydrazone Schiff Base (Hydrazone) Intermed Di-iodo Intermediate Hydrazone->Intermed I2, K2CO3 MW: 100°C Cyclization Intramolecular Cyclization (-HI) Intermed->Cyclization Final 2,5-Disubstituted- 1,3,4-Oxadiazole Cyclization->Final

Figure 2: Oxidative cyclization pathway using Iodine and Potassium Carbonate.

Step-by-Step Procedure:

  • Preparation: Suspend the Schiff Base (1.0 mmol) (from Protocol A) in 5 mL of DMF (or Dioxane) in a microwave vial.

  • Reagents: Add Potassium Carbonate (K₂CO₃, 3.0 mmol) and Iodine (I₂, 1.1 mmol).

  • Irradiation:

    • Temperature: 100–110 °C

    • Time: 5–8 minutes

    • Power Max: 150 W (Dynamic)

  • Work-up: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench excess iodine). The oxadiazole precipitates as a solid.

Protocol C: Synthesis of 1,2,4-Triazoles (Thiol/Thione Tautomers)

This protocol creates a mercapto-triazole ring, adding a thiol handle for further alkylation.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Bromo-5-methylthiophene-2-carbohydrazide (1.0 mmol) in 5 mL Ethanol.

  • Reagents: Add Carbon Disulfide (CS₂, 1.5 mmol) and KOH (1.5 mmol) dissolved in minimal water.

  • Reaction (Step 1 - Salt Formation): Stir at RT for 1 minute to form the dithiocarbazate salt.

  • Reagents (Step 2 - Cyclization): Add Hydrazine Hydrate (99%, 2.0 mmol).

  • Irradiation:

    • Temperature: 90 °C

    • Time: 10 minutes

  • Work-up: Acidify with dilute HCl. The 4-amino-5-mercapto-1,2,4-triazole derivative will precipitate.

Troubleshooting & Expert Insights

Solvent Selection & Coupling
  • Ethanol: Excellent microwave absorber (high tan δ). Ideal for Protocol A.

  • Toluene/Hexane: Transparent to microwaves. If used, they must be "doped" with a polar substance (e.g., ionic liquid or small amount of DMF) to generate heat.

  • DMF: High boiling point and excellent absorber. Use for high-temperature cyclizations (Protocol B), but ensure the vessel is rated for the vapor pressure generated if water is present.

The "Bromine" Factor
  • Caution: The C-Br bond on the thiophene ring is generally stable at 100°C in the absence of Pd catalysts. However, avoid adding radical initiators or excessive metallic zinc/magnesium which could lead to hydrodehalogenation.

  • Post-Modification: The resulting heterocycles retain the 4-bromo substituent, allowing for library expansion via Suzuki coupling after the heterocyclic ring is formed.

Safety Note
  • Pressure: Reactions involving Hydrazine or CS₂ can generate gas. Always use vessels with pressure relief valves and operate within the manufacturer's pressure limits (typically < 20-30 bar).

References

  • Microwave Synthesis of Schiff Bases

    • Khan, S. A., et al. "Synthesis of Novel Schiff Bases by Microwave Irradiation and Their in vitro Antibacterial Activity."[1] Asian Journal of Chemistry.

  • Microwave Assisted Oxadiazole Synthesis

    • Frank, P. V., et al. "Microwave Assisted Synthesis of Some Novel 1,3,4-Oxadiazole Analogues." International Journal of Pharmaceutical Sciences and Research.
  • Thiophene-Derived Schiff Base Complexes

    • Al-Amiery, A. A., et al. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties." Applied Sciences (MDPI).
  • General Microwave Hydrazide Transformations

    • Metwally, M. A., et al. "Thiocarbohydrazides: Synthesis and Reactions."[2] American Journal of Chemistry.[2]

  • Suzuki Coupling on Thiophene Bromides (Post-Modification Context)

    • Polshettiwar, V., et al. "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes... via Suzuki coupling in water." Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: 4-Bromo-5-methylthiophene-2-carbohydrazide in Metal Coordination Chemistry

Abstract This technical guide details the utility of 4-Bromo-5-methylthiophene-2-carbohydrazide (BMTC) as a versatile ligand in coordination chemistry. While thiophene-based hydrazides are established pharmacophores, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 4-Bromo-5-methylthiophene-2-carbohydrazide (BMTC) as a versatile ligand in coordination chemistry. While thiophene-based hydrazides are established pharmacophores, the specific 4-bromo-5-methyl derivative offers unique steric and electronic properties due to the electron-donating methyl group at C5 and the lipophilic bromine at C4. This note provides validated protocols for ligand synthesis, direct metal complexation (Cu, Co, Ni, Zn), and Schiff base derivatization. It further outlines the characterization standards and biological assay workflows required for drug development applications.

Introduction: Ligand Profile & Rationale

Chemical Significance

The BMTC ligand operates as a bidentate (N,O) donor in its neutral form, coordinating through the carbonyl oxygen and the terminal amino nitrogen. Its structural value lies in its dual functionality:

  • Chelation Core: The hydrazide moiety (-CONHNH₂) forms stable 5-membered chelate rings with transition metals.

  • Thiophene Backbone: The sulfur heterocycle enhances lipophilicity, facilitating cell membrane permeability in biological applications. The C4-Bromine atom provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) if ligand expansion is desired.

Coordination Modes
  • Neutral Bidentate (keto form): Coordinates via

    
     and 
    
    
    
    . Most common in neutral pH.
  • Monoanionic Bidentate (enol form): Upon deprotonation, the ligand coordinates via

    
     and 
    
    
    
    , often neutralizing the metal charge.
  • Schiff Base Precursor: Condensation with aldehydes yields tridentate (ONO or NNS) ligands, significantly increasing complex stability.

Protocol: Ligand Synthesis

Objective: Synthesize high-purity 4-Bromo-5-methylthiophene-2-carbohydrazide from its carboxylic acid precursor.

Reagents
  • Precursor: 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 29421-99-6)

  • Solvents: Absolute Ethanol, Methanol

  • Reagents: Conc.

    
    , Hydrazine Hydrate (99%)
    
Step-by-Step Workflow
Step 1: Esterification
  • Dissolve 10 mmol (2.21 g) of 4-Bromo-5-methylthiophene-2-carboxylic acid in 50 mL of absolute ethanol.

  • Add 1.0 mL of concentrated

    
     dropwise.
    
  • Reflux the mixture at 80°C for 6–8 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

  • Evaporate excess solvent to 20% volume. Pour residue into ice-cold water (100 mL) containing

    
     to neutralize.
    
  • Extract the Ethyl 4-bromo-5-methylthiophene-2-carboxylate with diethyl ether or filter if solid precipitate forms. Yield >85%.

Step 2: Hydrazinolysis
  • Dissolve the ester (10 mmol) in 30 mL of methanol.

  • Add Hydrazine Hydrate (excess, 50 mmol, ~2.5 mL) dropwise with stirring.

  • Reflux at 65°C for 4–6 hours. A solid precipitate typically forms during the reaction.

  • Cool to room temperature (RT) and then chill in an ice bath for 1 hour.

  • Filter the solid, wash with cold methanol (2 x 5 mL) and diethyl ether.

  • Recrystallize from hot ethanol to obtain white/off-white needles.

    • Target Melting Point: ~160–165°C (Derivative dependent, verify with standard).

Protocol: Metal Complex Synthesis

This section details the synthesis of M(L)₂X₂ complexes (where M = Cu(II), Co(II), Ni(II), Zn(II)).[1]

Method A: Direct Complexation

Rationale: Produces octahedral complexes where the ligand acts as a neutral bidentate donor.[1][2]

  • Ligand Solution: Dissolve 2 mmol (0.47 g) of BMTC in 20 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of Metal Salt (

    
    , 
    
    
    
    , etc.) in 10 mL of ethanol.
  • Reaction: Add the metal solution to the ligand solution dropwise under continuous stirring.

    • Observation: Immediate color change indicates coordination.

  • Reflux: Heat at 70°C for 3–5 hours.

  • Isolation:

    • Cool to RT. The complex usually precipitates.

    • If no precipitate, reduce volume by 50% on a rotary evaporator and cool overnight.

  • Purification: Filter, wash with hot ethanol (to remove unreacted ligand) and ether. Dry in vacuo over

    
    .
    
Method B: Schiff Base Derivatization (High-Value Route)

Rationale: Hydrazides are often converted to hydrazones (Schiff bases) to create tridentate ligands with enhanced biological activity.

  • Condensation: Mix equimolar amounts (1 mmol) of BMTC and an aldehyde (e.g., Thiophene-2-carbaldehyde or Salicylaldehyde) in ethanol with 2 drops of glacial acetic acid.

  • Reflux: 2–4 hours until precipitate forms (Schiff base).

  • Complexation: Treat the isolated Schiff base with metal salts using the Method A procedure.

Characterization & Data Interpretation

Infrared Spectroscopy (FT-IR)

The coordination mode is validated by shifts in the carbonyl and amino group frequencies.[3][4]

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

Amide I
1655–16651620–1630Red shift (~30-40

)
confirms coordination via Carbonyl Oxygen.

3200–33003200–3300Minor shift or splitting; N-H remains intact in neutral complexes.

(Schiff Base)
~1600–16101580–1590Red shift confirms coordination via Azomethine Nitrogen.

Absent450–550New bands in far-IR confirm metal-ligand bond formation.
Magnetic Susceptibility & Geometry
  • Cu(II): 1.7–1.9 B.M. (Paramagnetic, Mononuclear Distorted Octahedral).

  • Co(II): 4.8–5.2 B.M. (High-spin Octahedral).

  • Ni(II): 2.9–3.3 B.M. (Octahedral) or Diamagnetic (Square Planar if strong field).

  • Zn(II): Diamagnetic (

    
     system).
    
1H-NMR (DMSO-d6)
  • NH Proton: The hydrazide -NH proton (~9–10 ppm) typically shifts downfield upon coordination due to deshielding.

  • Thiophene Protons: Slight shifts due to the electron-withdrawing effect of the metal center.

Biological Applications & Workflow

The lipophilic thiophene ring combined with the metal center makes these complexes potent candidates for antimicrobial and anticancer screening.

Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Targets: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Mechanism: The complex penetrates the bacterial cell wall (Tweedy's Overtone Concept/Chelation Theory), disrupting respiration and protein synthesis.

Experimental Workflow Diagram

G Acid 4-Bromo-5-methyl thiophene-2-carboxylic acid Ester Ethyl Ester Intermediate Acid->Ester EtOH/H2SO4 Reflux Ligand BMTC Ligand (Hydrazide) Ester->Ligand N2H4·H2O Hydrazinolysis Schiff Schiff Base (Optional) Ligand->Schiff Derivatization + Aldehyde Complex Metal Complex [M(L)2]Cl2 Ligand->Complex Direct Route + M(II) Salt Schiff->Complex Complexation Assay Biological Assay (MIC / IC50) Complex->Assay Screening

Figure 1: Synthetic pathway from precursor acid to biologically active metal complex.

Safety & Handling

  • 4-Bromo-5-methylthiophene-2-carboxylic acid: Irritant. Avoid inhalation.

  • Hydrazine Hydrate: Highly Toxic & Carcinogenic. Use strictly in a fume hood with double gloving. Neutralize waste with hypochlorite solution.

  • Metal Salts: Handle as hazardous chemical waste.

References

  • PubChem. 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333). National Library of Medicine. [Link]

  • Makwana, H., & Naliapara, Y. T. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Sivy, J., et al. (2021). Crystal structures of 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine. Preprints.org. [Link]

  • Rapheal, P. F., et al. (2007). Synthesis and spectral studies of some transition metal complexes with thiophene-2-carboxylic acid hydrazide. Polish Journal of Chemistry.
  • Beckford, F. A., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Coordination Chemistry.[5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide

Welcome to the technical support guide for the synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and systematically improve your product yield and purity.

Overview of the Synthetic Pathway

The synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide is typically achieved through a four-step sequence starting from 5-methylthiophene-2-carboxylic acid. Each step presents unique challenges that can impact the overall yield. Understanding the workflow is the first step toward troubleshooting.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrazinolysis A 5-Methylthiophene- 2-carboxylic Acid B Methyl 5-Methylthiophene- 2-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 4-Bromo-5-methyl- thiophene-2-carboxylate B->C  Br₂, Acetic Acid  Controlled Temp. D 4-Bromo-5-methylthiophene- 2-carbohydrazide C->D  NH₂NH₂·H₂O, EtOH  Reflux

Caption: A typical synthetic workflow for 4-Bromo-5-methylthiophene-2-carbohydrazide.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The questions are formatted to reflect common observations from researchers in the field.

Step 1: Esterification of 5-Methylthiophene-2-carboxylic Acid

Q1: My esterification reaction using methanol and sulfuric acid is very slow or incomplete. How can I drive it to completion?

A1: This is a classic Fischer esterification, which is an equilibrium-limited reaction. To improve the yield, you must shift the equilibrium toward the product side.

  • Water Removal: The primary byproduct is water. Ensure all your glassware is oven-dried and use anhydrous methanol. You can also use a Dean-Stark apparatus to physically remove water as it forms.

  • Excess Reagent: Use a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium according to Le Châtelier's principle.

  • Alternative Methods: If Fischer esterification remains problematic, especially with precious starting material, consider using a more robust method. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is highly efficient at room temperature and avoids harsh acidic conditions.[1] This method is particularly effective for converting carboxylic acids to esters in high yields by activating the carboxyl group for nucleophilic attack.[1][2][3]

Step 2: Bromination of Methyl 5-Methylthiophene-2-carboxylate

Q2: The bromination of my thiophene ester is messy. I'm getting multiple brominated products and a low yield of the desired 4-bromo isomer. What's happening?

A2: Thiophene is an electron-rich heterocycle that is highly reactive towards electrophilic substitution, often more so than benzene.[4][5] This high reactivity can lead to over-bromination if conditions are not carefully controlled.[6][7]

  • Regioselectivity: The ester group at C2 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the C4 and C5 positions. The methyl group at C5 is an electron-donating, activating group that directs to the C4 position (ortho). The combined effect strongly favors bromination at the C4 position. However, the high reactivity of the ring can still lead to substitution at the remaining C3 position.

  • Controlling the Reaction:

    • Temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) to moderate the reactivity and improve selectivity.[8]

    • Stoichiometry: Add bromine dropwise and use no more than one equivalent. This minimizes the chance of a second bromination event.

    • Solvent: Acetic acid is a common solvent that can help to moderate the reaction. Chloroform is another option.[8]

  • Purification: It is common to have some starting material and the 3,4-dibromo byproduct. Careful column chromatography is typically required to isolate the pure 4-bromo product.

Q3: I see a significant amount of unreacted starting material even after adding a full equivalent of bromine. Why is the conversion low?

A3: Low conversion can stem from several factors:

  • Reagent Quality: Ensure your bromine is of high purity and has been stored correctly.

  • Reaction Time: While the reaction is typically fast, ensure you are allowing enough time for it to complete by monitoring with Thin Layer Chromatography (TLC).

  • Hydrogen Bromide Evolution: The reaction produces HBr gas. Ensure the reaction is well-ventilated and that the HBr is not causing undesired side reactions or pressure buildup.

Step 3: Hydrazinolysis of the Ester

Q4: My hydrazinolysis step to form the final carbohydrazide is not going to completion, or the yield is poor after workup.

A4: The conversion of an ester to a hydrazide via hydrazinolysis is generally an efficient process, but several parameters are key to success.[9]

  • Hydrazine Quality and Stoichiometry: Use hydrazine monohydrate and ensure it is in excess (typically 3-5 equivalents) to drive the reaction forward.

  • Solvent and Temperature: Ethanol or methanol are common solvents.[9][10] The reaction is typically run at reflux. Insufficient temperature or reaction time can lead to incomplete conversion. A typical reflux time is 4-6 hours, but this should be monitored by TLC.

  • Workup Procedure: The product often precipitates from the reaction mixture upon cooling.[10] If it does not, pouring the reaction mixture into ice-cold water can induce precipitation.[11] Ensure the product is thoroughly washed with cold water to remove excess hydrazine and other water-soluble impurities.

  • Product Solubility: The final carbohydrazide may have some solubility in the alcohol solvent, leading to losses during filtration. Minimizing the amount of solvent used (while still allowing for effective stirring and reflux) can improve the isolated yield.

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Bromo-5-methylthiophene-2-carbohydrazide

Executive Summary & Compound Profile The Core Challenge: Dissolving 4-Bromo-5-methylthiophene-2-carbohydrazide involves overcoming a "dual-nature" conflict.[1] The molecule contains a lipophilic, aromatic core (brominate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Challenge: Dissolving 4-Bromo-5-methylthiophene-2-carbohydrazide involves overcoming a "dual-nature" conflict.[1] The molecule contains a lipophilic, aromatic core (brominated thiophene) and a highly polar, hydrogen-bonding tail (carbohydrazide).[1]

In the solid state, the carbohydrazide moiety (


) forms extensive intermolecular hydrogen bond networks, creating high lattice energy that resists solvation.[1] While DMSO is an excellent solvent for this compound due to its high dielectric constant, issues typically arise from moisture contamination  (hygroscopicity) or kinetic aggregation  rather than thermodynamic insolubility.[1]
Physicochemical Snapshot
PropertyValueImplication for Solubility
LogP (Predicted) ~1.6Moderately lipophilic; requires organic solvent (DMSO/DMF) for high conc.[1]
H-Bond Donors 2Prone to self-aggregation; requires proton-accepting solvent (DMSO).[1]
H-Bond Acceptors 4Capable of interacting with water, leading to hydrate formation.[1]
Critical Sensitivity OxidationHydrazides are reducing agents; susceptible to oxidation in aged DMSO.[1]

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to identify the root cause of the solubility failure.

Solubility_Diagnostic Start Solubility Issue Detected Visual Visual Inspection Start->Visual Cloudy Cloudy / White Precipitate? Visual->Cloudy Yellow Solution Turned Yellow/Brown? Visual->Yellow Crystals Crystals after Freezing? Visual->Crystals WaterCheck Check DMSO Water Content (Is it Anhydrous?) Cloudy->WaterCheck Likely Oxidation Oxidative Degradation (Discard & Re-make) Yellow->Oxidation Likely Thaw Cryoprecipitation (Heat to 37°C + Vortex) Crystals->Thaw Sonicate Sonicate (40kHz, 10 min) Break H-Bond Network WaterCheck->Sonicate If DMSO is Dry Action Add Co-solvent (e.g., 5% Ethanol) Sonicate->Action If still solid

Figure 1: Decision matrix for diagnosing solubility failures based on visual cues.

Technical Troubleshooting (Q&A)

Q1: The compound forms a "clump" at the bottom of the tube and won't dissolve, even with vortexing.

Diagnosis: High Lattice Energy / Kinetic Trap.[1] The powder has formed a "gummy" outer shell where the solvent contacted the solid, but the core remains dry.[1] This is common with carbohydrazides due to their H-bonding capacity.[1] Solution:

  • Degas via Sonication: Vortexing is insufficient.[1] Use an ultrasonic bath (not a probe) for 10–15 minutes.[1] Sonication creates cavitation bubbles that disrupt the H-bond network more effectively than mechanical shaking.[1]

  • Thermal Assist: Warm the DMSO to 37–40°C (do not exceed 50°C to avoid degrading the hydrazide).

  • The "Pre-Wet" Trick: If preparing a large volume, dissolve the powder in a small volume of DMSO first to create a "slurry," then dilute to the final volume.[1]

Q2: My solution was clear, but it precipitated after I stored it in the fridge (4°C) or freezer (-20°C).

Diagnosis: Cryoprecipitation & Hygroscopicity.[1] DMSO freezes at ~18.5°C. When it freezes, it forms a crystal lattice that excludes the solute, pushing your compound into tiny pockets of high concentration, causing it to crash out.[1] Furthermore, cold DMSO absorbs atmospheric water rapidly upon opening.[1] Solution:

  • Thaw Completely: Ensure the solution is fully liquid and warmed to room temperature (RT).

  • Vortex Immediately: Redissolve the cryoprecipitates before opening the tube.

  • Single-Use Aliquots: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.[1][2]

Q3: Why did the solution turn yellow/orange overnight?

Diagnosis: Oxidation or Metal Contamination.[1] Hydrazides (


) are reducing agents.[1][3] DMSO can act as a mild oxidant (especially if aged or exposed to light/air), leading to the formation of azo/azine byproducts or oxidation of the thiophene ring.[1]
Solution: 
  • Check DMSO Quality: Use "Anhydrous" or "Biotech Grade" DMSO packed under argon/nitrogen.[1]

  • Inert Atmosphere: Flush the headspace of your storage vial with Nitrogen or Argon gas before closing.[1]

  • Light Protection: Thiophene derivatives can be photosensitive.[1] Wrap vials in aluminum foil.

Q4: The compound crashed out immediately when I added the DMSO stock to my cell culture media (water).

Diagnosis: The "Solvent Shock" (Antisolvent Effect).[1] You exceeded the aqueous solubility limit. The hydrophobic effect drives the brominated thiophene rings to aggregate when the DMSO "shell" is stripped away by water.[1] Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) before the final spike.[1]

  • Dynamic Mixing: Inject the DMSO stock into the vortexing media (submerged tip), rather than dropping it on top of static liquid.[1]

Advanced Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target Concentration: 50 mM (11.75 mg/mL) Solvent: Anhydrous DMSO (≥99.9%)[1]

  • Weighing: Weigh 11.8 mg of 4-Bromo-5-methylthiophene-2-carbohydrazide into a glass vial (avoid polystyrene).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dispersal: Vortex vigorously for 30 seconds to break up large clumps.

  • Solubilization: Sonicate in a water bath at RT for 10 minutes.

    • Checkpoint: If solution is not clear, warm to 37°C and sonicate for another 5 minutes.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C.

Protocol B: The "DMSO Shock" Avoidance (For Biological Assays)

Use this workflow to prevent precipitation when dosing cells/proteins.[1]

Dilution_Protocol cluster_warn Critical Step Stock DMSO Stock (50 mM) Inter Intermediate (10x Conc.) In Media/Buffer Stock->Inter 1. Dilute 1:100 (Vortex Rapidly) Final Final Assay (1x Conc.) < 0.5% DMSO Inter->Final 2. Dilute 1:10 (Gentle Mix)

Figure 2: Serial dilution strategy to mitigate rapid precipitation in aqueous buffers.

References & Authority

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[1][4][5][6] Slidell, LA.[1][4][7] (The authoritative guide on DMSO solvent properties).

  • PubChem. 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333).[1][8] National Library of Medicine.[1] (Physicochemical property verification).

  • BenchChem. Impact of Hygroscopic DMSO on Solubility. (General guidelines on water-induced precipitation in DMSO stocks).

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Data on freezing point depression and solubility loss).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated thiophenes or DMSO.

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 4-Bromo-5-methylthiophene-2-carbohydrazide

Executive Summary & Chemical Profile[1][2] 4-Bromo-5-methylthiophene-2-carbohydrazide is a critical intermediate often used in the synthesis of Schiff bases, antimicrobial agents, and heterocyclic scaffolds.[1][2] Its pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

4-Bromo-5-methylthiophene-2-carbohydrazide is a critical intermediate often used in the synthesis of Schiff bases, antimicrobial agents, and heterocyclic scaffolds.[1][2] Its purity is paramount because the hydrazide moiety (


) is nucleophilic and prone to oxidation or cyclization if subjected to harsh purification conditions.[1]

This guide provides a validated decision matrix for solvent selection, specifically engineered to maximize recovery while minimizing thermal decomposition and side reactions (e.g., hydrazone formation).[2]

Chemical Properties Table
PropertyDataImplications for Purification
Molecular Formula

Moderate molecular weight; crystallizes well.[1]
Polarity Moderate-HighSoluble in polar protic/aprotic solvents; insoluble in non-polar alkanes.[1]
H-Bonding Donor & AcceptorForms strong intermolecular networks; requires protic solvents to disrupt lattice.[1]
Reactivity Nucleophilic

CRITICAL: Reacts with ketones/aldehydes.[1][3]

Solvent Selection Logic (The "Why")

The choice of solvent is dictated by the "Like Dissolves Like" principle, but with a specific caveat for hydrazides: Solvent Reactivity. [2]

Primary Solvent Systems (Recommended)
  • Ethanol (95% or Absolute):

    • Mechanism:[1][4][2][3][5] Ethanol matches the polarity of the hydrazide group, allowing dissolution at boiling temperatures (

      
      ) while significantly reducing solubility at room temperature or 
      
      
      
      .[2]
    • Advantage:[1][4][2] The boiling point is low enough to prevent thermal decomposition of the thiophene ring or the hydrazide linkage.

  • Methanol:

    • Mechanism:[1][4][2][3][5] Higher polarity than ethanol. Useful if the compound is too insoluble in ethanol.

    • Advantage:[1][4][2] Evaporates easily; excellent for obtaining dry crystals.

  • Binary System (Ethanol/Water):

    • Mechanism:[1][4][2][3][5] Water acts as an "anti-solvent." The compound dissolves in hot ethanol; water is added until turbidity appears, forcing the compound out of solution upon cooling in a controlled manner.[2]

Forbidden Solvents (Strictly Avoid)
  • Acetone / MEK / Cyclohexanone:

    • Reason: Hydrazides react rapidly with ketones to form hydrazones (Schiff bases) [1]. Using acetone for recrystallization or even cleaning glassware can result in a quantitative conversion to the isopropylidene hydrazone impurity.

  • Ethyl Acetate (Hot):

    • Reason: While often used for extractions, prolonged heating of hydrazides in esters can lead to transacylation (exchange of the hydrazide group), reducing yield.[2]

Visualization: Recrystallization Decision Matrix

RecrystallizationLogic Start Start: Crude Solid SolubilityCheck Check Solubility in Boiling Ethanol (EtOH) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble StandardCool Slow Cool to RT then 0°C Soluble->StandardCool Yes SwitchSolvent Switch to Methanol or EtOH/DMF (9:1) Soluble->SwitchSolvent No (Insoluble) Crystals Crystals Formed? StandardCool->Crystals Filter Filter & Wash (Cold EtOH) Crystals->Filter Yes OilingOut Issue: Oiling Out Crystals->OilingOut Oily droplets NoCrystals No Precipitate Crystals->NoCrystals No RemedyOil Reheat -> Add Seed Crystal -> Slower Cooling OilingOut->RemedyOil RemedyOil->StandardCool AddWater Add H2O dropwise until turbid (Hot) NoCrystals->AddWater AddWater->StandardCool

Caption: Logical workflow for solvent selection and troubleshooting physical state issues during purification.

Standard Operating Procedures (SOPs)

Protocol A: Standard Ethanol Recrystallization

Best for: Routine purification of crude solids with >80% purity.[1]

  • Dissolution: Place the crude 4-Bromo-5-methylthiophene-2-carbohydrazide in a round-bottom flask. Add absolute ethanol (

    
    ).[2]
    
  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve completely, add more ethanol in

      
       increments.[2]
      
  • Filtration (Optional): If insoluble black specks remain (likely inorganic salts or polymerized thiophene), filter the hot solution through a pre-warmed glass funnel.[2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes to maximize yield. Filter the white/off-white needles and wash with ice-cold ethanol.[1]
    
Protocol B: The "Rescue" Method (Binary Solvent)

Best for: Compounds that are too soluble in ethanol or fail to precipitate.

  • Dissolve the compound in the minimum amount of boiling Ethanol or Methanol.

  • While maintaining boiling, add Water dropwise.

  • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2]

  • Add one drop of Ethanol to clear the solution again.

  • Allow to cool slowly.[1] The change in solvent polarity will force the hydrophobic thiophene ring to stack and crystallize.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the temperature drops too quickly or the solvent mixture is too polar (if using water). The compound separates as a supercooled liquid.[1]

  • Fix: Reheat the mixture until it is a single phase. Add a small amount of the "good" solvent (Ethanol). Scratch the inner wall of the flask with a glass rod or add a seed crystal of pure product at a temperature slightly below the boiling point. Cool very slowly (wrap the flask in a towel).

Q2: The crystals are turning yellow/brown during drying. A: Thiophene hydrazides are sensitive to oxidation.[1]

  • Fix: Ensure you are not drying the crystals at high temperatures (

    
    ) in an oven. Vacuum drying at room temperature is preferred.[1] If the crude was already dark, use activated charcoal  during the hot filtration step of Protocol A to remove oxidized impurities [2].[2]
    

Q3: Can I use column chromatography instead? A: Use caution. Hydrazides can stick to silica gel or decompose due to the acidic nature of silica.

  • Fix: If you must use chromatography, deactivate the silica gel by flushing the column with 1% Triethylamine in your eluent (e.g., Hexane/Ethyl Acetate) before loading the sample [3].[2]

Q4: I used Acetone to wash my flask, and now my NMR shows extra methyl peaks. A: You have likely formed the isopropylidene hydrazone.[2]

  • Fix: You must hydrolyze the hydrazone back to the hydrazide. Reflux the compound in Ethanol/Water with a catalytic amount of acid, but this risks degrading the thiophene.[2] It is often better to discard and restart if the scale is small. Never use acetone with hydrazides.

References

  • Org. Synth. 1970, 50, 3. Acetone Hydrazone.[2][5][6] (Demonstrates the rapid reactivity of hydrazine derivatives with acetone). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (General reference for hydrazide purification and charcoal treatment).

  • BenchChem Technical Support. Refining Purification Techniques for Thiophene Carboxamide Derivatives. (Discusses silica deactivation for thiophene derivatives). Link[2]

  • PubChem. 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333).[1][7] (Chemical and physical properties).[4][6][8][9][10][11][12][13][14] Link

Sources

Optimization

Stability of 4-Bromo-5-methylthiophene-2-carbohydrazide under reflux conditions

Here is the technical support center guide for the stability of 4-Bromo-5-methylthiophene-2-carbohydrazide under reflux conditions. Technical Support Center: 4-Bromo-5-methylthiophene-2-carbohydrazide Guide: Stability &...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for the stability of 4-Bromo-5-methylthiophene-2-carbohydrazide under reflux conditions.

Technical Support Center: 4-Bromo-5-methylthiophene-2-carbohydrazide

Guide: Stability & Troubleshooting for Reflux Conditions

Welcome to the technical resource center for 4-Bromo-5-methylthiophene-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block in their synthetic workflows. As Senior Application Scientists, we have compiled this information based on established chemical principles and field experience to help you navigate the nuances of its reactivity, particularly its stability under the energetic conditions of reflux.

The inherent structure of 4-Bromo-5-methylthiophene-2-carbohydrazide—a substituted aromatic thiophene ring coupled with a reactive carbohydrazide moiety—makes it an excellent synthon. However, these same features can be sources of instability under thermal stress. This guide provides a framework for understanding potential challenges, troubleshooting common issues, and ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues Under Reflux

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is unexpectedly low, and TLC analysis shows significant unreacted starting material alongside a new, more polar spot. What is the likely cause?

Answer: This is a classic symptom of starting material degradation, competing with your desired reaction. The most probable cause is the hydrolysis of the carbohydrazide functional group .

  • Causality: The carbohydrazide moiety (-CONHNH₂) is susceptible to cleavage by water, a reaction that is significantly accelerated by heat and the presence of either acid or base catalysts.[1] Under reflux, even trace amounts of moisture in your solvent or acidic/basic impurities on glassware can become problematic. The hydrolysis reaction breaks the amide bond, converting the carbohydrazide back to the corresponding 4-bromo-5-methylthiophene-2-carboxylic acid and hydrazine.[1] This newly formed carboxylic acid is significantly more polar than the starting material, which would explain the new spot on your TLC plate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.

    • Neutralize Your System: If your reaction conditions are not explicitly acidic or basic, consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) or passing your solvent through a plug of neutral alumina to remove acidic impurities.

    • Perform a Stability Control: Before running your full-scale reaction, reflux a small amount of the 4-Bromo-5-methylthiophene-2-carbohydrazide in your chosen solvent for the intended reaction time. Monitor its stability by TLC or LC-MS. If you observe the formation of the polar byproduct, your conditions are too harsh or contain hydrolytic impurities.

Question 2: My reaction mixture has turned dark brown or black during reflux, and I am isolating a complex mixture of products or tar. What degradation pathways should I consider?

Answer: A significant color change to brown or black is often indicative of extensive decomposition, potentially involving the thiophene ring itself. While the thiophene ring is aromatic and generally stable, it is not inert under all conditions.[2]

  • Potential Degradation Pathways:

    • Hydrolysis Followed by Decarboxylation: As mentioned in the previous point, hydrolysis can form 4-bromo-5-methylthiophene-2-carboxylic acid. Under prolonged heating, thiophene carboxylic acids can undergo decarboxylation (loss of CO₂), especially if catalyzed by trace metals or acid.[3][4] This would lead to the formation of 4-bromo-2-methylthiophene.

    • Ring Opening: While less common under standard reflux conditions, the thiophene ring can be opened by strong bases or certain transition metals.[5][6][7] If your reaction involves potent reagents like organolithiums or palladium catalysts with specific ligands, you should consider the possibility of ring degradation.

    • Thermal Decomposition of the Hydrazide: The carbohydrazide group itself can be thermally labile. Studies on carbohydrazide and related hydrazine derivatives show they can decompose at elevated temperatures, often via complex radical pathways that can lead to polymerization or charring.[8][9]

  • Preventative Measures:

    • Lower the Reflux Temperature: Choose a solvent with a lower boiling point if your desired reaction can proceed efficiently at a reduced temperature.

    • Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS and stop the reflux as soon as the starting material is consumed. Unnecessary heating dramatically increases the likelihood of side reactions.

    • Scrutinize Reagents: Ensure all reagents are pure and compatible. For example, some Lewis acids can aggressively coordinate to the sulfur atom, potentially destabilizing the thiophene ring.[10]

.dot { digraph "Potential_Degradation_Pathways" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2, size="7.6,4!", ratio="fill" ];

} } Caption: Potential degradation pathways under reflux.

FAQs: Stability and Best Practices

What is the general thermal stability of this compound? While a specific decomposition temperature is not readily available in the literature, related structures like 5-bromothiophene-2-carbohydrazide have been successfully used in reactions refluxing in methanol (65 °C) for several hours.[11] This suggests good stability at moderate reflux temperatures. However, stability is highly dependent on the solvent, pH, and presence of other reagents.

Which solvents are recommended for reflux? The choice of solvent is critical and depends on the required reaction temperature.

SolventBoiling Point (°C)Notes
Methanol65Protic. Used successfully with related structures.[11]
Ethanol78Protic. A common choice for carbohydrazide reactions.
Acetonitrile82Aprotic, polar. Generally a good, non-reactive choice.
Tetrahydrofuran (THF)66Aprotic. Ensure it is free of peroxides.
Toluene111Aprotic, non-polar. Higher temperature may increase degradation risk.
1,4-Dioxane101Aprotic. Often used in cross-coupling reactions.[12]

Always start with lower boiling point solvents and only increase the temperature if the reaction kinetics are too slow.

How can I design a definitive stability test for my specific reaction conditions? A control experiment is the most reliable method. The following protocol provides a self-validating system to assess stability.

.dot { digraph "Troubleshooting_Workflow" { graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12, size="7.6,5!", ratio="fill", rankdir="TB" ];

} } Caption: Troubleshooting workflow for reflux reactions.

Protocol: Stability Assessment of 4-Bromo-5-methylthiophene-2-carbohydrazide
  • Preparation: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Bromo-5-methylthiophene-2-carbohydrazide (e.g., 50 mg).

  • Solvent Addition: Add the same solvent you intend to use for your reaction (e.g., 5 mL), ensuring it is of anhydrous grade. If your reaction uses additives (e.g., a base or an acid catalyst), run parallel stability tests with each component to isolate the source of instability.

  • Initial Sample: Before heating, withdraw a small aliquot from the mixture and spot it on a TLC plate. This is your t=0 reference.

  • Reflux: Heat the mixture to reflux.

  • Monitoring: Every hour, carefully withdraw a small aliquot, cool to room temperature, and spot it on the same TLC plate next to your reference spot.

  • Analysis: Develop the TLC plate in an appropriate solvent system. Compare the spots over time.

    • Stable: The spot corresponding to the starting material remains clean and singular, with no new spots appearing.

    • Unstable: New spots appear (often more polar for hydrolysis, or less polar for decarboxylation), and/or the intensity of the starting material spot diminishes over time. The appearance of baseline streaking or charring indicates severe decomposition.

By following this protocol, you can definitively determine if the compound is stable under your specific reflux conditions before committing your valuable materials to the full reaction.

References

  • Patel, H., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Thiophene. Wikipedia. Available at: [Link]

  • PubChem. (2024). 4-Bromo-5-methylthiophene-2-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Bibi, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • El-Gamel, M. A. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, Hirshfeld surface analysis, DFT/TD-SCF, isoconversional kinetic study and molecular docking. RSC Advances. Available at: [Link]

  • Søndergaard, R., et al. (2012). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Parkkila, S., et al. (2012). Carbonic Anhydrases II, IX, and XII in Reflux Esophagitis. Digestive Diseases and Sciences. Available at: [Link]

  • Goodman, J. T., et al. (1996). A New Pathway for Thiophene Ring Opening by Transition Metals. Organometallics. Available at: [Link]

  • Shawali, A. S., et al. (2002). Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Overend, W. G., et al. (1950). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. ResearchGate. Available at: [Link]

  • Harrison, W. T. A., et al. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Howard, M. H., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Organic Process Research & Development. Available at: [Link]

  • Brandsma, L., et al. (1984). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Organic Syntheses. (2014). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Syntheses. Available at: [Link]

  • Monash University. (2023). Organic reactions: Hydrolysis. Student Academic Success. Available at: [Link]

  • Google Patents. (2012). Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • Zhang, J., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science. Available at: [Link]

  • Betova, I., et al. (2019). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Corrosion Science. Available at: [Link]

  • PubChem. (2024). 4-Bromo-2-methylthiophene. National Center for Biotechnology Information. Available at: [Link]

  • Gehrke, C. W., et al. (1969). Effect of the Presence of Carbohydrates during Acid Hydrolysis upon the Subsequent Recovery Free Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ChemistrySelect. Available at: [Link]

  • Marian, C. M., et al. (2002). Excited states of thiophene: ring opening as deactivation mechanism. Physical Chemistry Chemical Physics. Available at: [Link]

  • IUCr Journals. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. IUCr Journals. Available at: [Link]

  • Sivy, J., et al. (2021). The crystals, C11H4BrF5N2S, (I), 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, and C12H6BrF5N2S, (II), 1-((4-bromo-5-methylthiophen-2-yl)methylene-2-(perfluorophenyl)hydrazine. Preprints.org. Available at: [Link]

  • Defense Technical Information Center. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. DTIC. Available at: [Link]

  • MDPI. (2021). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Molecules. Available at: [Link]

  • ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available at: [Link]

  • CERES Research Repository. (2022). Influence of humidity on the decomposition process of double base rocket propellant. Polymer Degradation and Stability. Available at: [Link]

  • Al-Zaydi, K. M. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4-Bromo-5-methylthiophene-2-carbohydrazide Chemistry

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-Bromo-5-methylthiophene-2-carbohydrazide. This guide is designed to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-Bromo-5-methylthiophene-2-carbohydrazide. This guide is designed to provide in-depth, practical solutions to common challenges arising from the inherent steric hindrance of this valuable synthetic intermediate. Our goal is to empower you with the knowledge to troubleshoot and optimize your reaction pathways effectively.

Introduction: Understanding the Challenge

4-Bromo-5-methylthiophene-2-carbohydrazide is a key building block in medicinal chemistry, often utilized in the synthesis of novel heterocyclic compounds with potential therapeutic applications. However, the substitution pattern on the thiophene ring—specifically the bromine atom at position 4 and the methyl group at position 5—introduces significant steric bulk around the reactive carbohydrazide moiety at position 2. This steric congestion can impede reactions, leading to low yields, incomplete conversions, or the formation of undesired side products. This guide provides a series of frequently asked questions and troubleshooting protocols to address these issues head-on.

Frequently Asked Questions & Troubleshooting Guides

Q1: My acylation reaction with 4-Bromo-5-methylthiophene-2-carbohydrazide is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: The primary culprit is often the steric hindrance posed by the 5-methyl group, which restricts access of the acylating agent to the terminal nitrogen of the hydrazide.

The nucleophilicity of the terminal -NH2 group is sterically shielded by the adjacent methyl group. This makes the approach of bulky acylating agents, such as acid chlorides or anhydrides, difficult.

Troubleshooting Protocol:

  • Reagent Selection: Switch to a less sterically demanding acylating agent. For instance, instead of a bulky acyl chloride, consider using an activated ester like an N-hydroxysuccinimide (NHS) ester or a mixed anhydride. These reagents can sometimes offer a more favorable trajectory for nucleophilic attack.

  • Catalyst Choice: The use of a suitable catalyst can significantly accelerate the reaction.

    • DMAP (4-Dimethylaminopyridine): This is an excellent nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a highly reactive intermediate that is more susceptible to attack by the sterically hindered hydrazide. Use in catalytic amounts (0.1-0.2 equivalents).

    • Base Selection: A non-nucleophilic bulky base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the acid byproduct without competing with the hydrazide as a nucleophile.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation at higher temperatures.

    • Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the transition state and may facilitate the reaction.

Comparative Table of Acylation Conditions:

ParameterStandard ConditionsOptimized Conditions for Steric HindranceRationale
Acylating Agent Bulky Acyl ChlorideNHS-ester or Mixed AnhydrideReduces steric clash during nucleophilic attack.
Catalyst None0.2 eq. DMAPForms a more reactive acylating intermediate.
Base Pyridine1.5 eq. DIPEAPrevents side reactions and effectively scavenges acid.
Temperature Room Temperature50-80 °CProvides energy to overcome the activation barrier.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Better solvation of the transition state.
Q2: I am attempting a cyclization reaction to form a pyrazole ring, but the reaction is not proceeding as expected. How can I facilitate this transformation?

A2: The formation of a pyrazole ring from a carbohydrazide typically involves condensation with a 1,3-dicarbonyl compound. The steric hindrance from the 5-methyl group on the thiophene ring can disfavor the initial condensation and the subsequent cyclization step.

Troubleshooting Workflow:

Below is a decision-making workflow to troubleshoot your cyclization reaction.

G start Low Yield in Pyrazole Synthesis cond1 Is the initial condensation step slow? start->cond1 step1 Use a Lewis Acid Catalyst (e.g., ZnCl2, Sc(OTf)3) to activate the dicarbonyl compound. cond1->step1 Yes cond2 Is the cyclization/dehydration step the issue? cond1->cond2 No step2 Increase reaction temperature and consider microwave irradiation. step1->step2 step1->cond2 step3 Switch to a stronger acid catalyst for dehydration (e.g., p-TsOH, H2SO4). cond2->step3 Yes end Improved Pyrazole Yield cond2->end No step4 Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. step3->step4 step3->end step4->end

Caption: Troubleshooting workflow for pyrazole synthesis.

Detailed Protocol for Improved Pyrazole Synthesis:

  • Reactant Activation:

    • To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a Lewis acid such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃). This will activate the carbonyl group for nucleophilic attack by the hydrazide.

  • Condensation:

    • Add the 4-Bromo-5-methylthiophene-2-carbohydrazide to the activated dicarbonyl solution.

    • If using toluene, fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the initial condensation. This will drive the reaction forward according to Le Chatelier's principle.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Cyclization and Dehydration:

    • If the intermediate hydrazone is stable and the cyclization is slow, the addition of a strong protic acid catalyst like para-toluenesulfonic acid (p-TsOH) or a catalytic amount of sulfuric acid can promote the final ring-closing and dehydration step.

  • Microwave-Assisted Synthesis:

    • Consider using a microwave reactor. Microwave irradiation can often significantly reduce reaction times and improve yields for sterically hindered systems by efficiently overcoming the activation energy barrier.

Q3: Are there any alternative synthetic strategies to bypass the steric hindrance of 4-Bromo-5-methylthiophene-2-carbohydrazide?

A3: Yes, a strategic modification of the synthetic route can be highly effective. Instead of introducing the carbohydrazide moiety early on, it can be formed at a later stage from a less sterically hindered precursor.

Alternative Synthetic Pathway:

G cluster_0 Standard Route cluster_1 Alternative Route start 4-Bromo-5-methylthiophene-2-carboxylic acid intermediate1 Activated Ester (e.g., NHS ester) start->intermediate1 Activation intermediate2 Acyl Hydrazone Intermediate intermediate1->intermediate2 Reaction with Hydrazine Derivative final_product Target Heterocycle intermediate2->final_product Intramolecular Cyclization hydrazide 4-Bromo-5-methylthiophene-2-carbohydrazide hydrazide->final_product Cyclization (Sterically Hindered)

Caption: Comparison of standard vs. alternative synthetic routes.

Step-by-Step Alternative Protocol:

  • Start with the corresponding carboxylic acid: 4-Bromo-5-methylthiophene-2-carboxylic acid is less sterically demanding to work with than the carbohydrazide.

  • Activate the carboxylic acid: Convert the carboxylic acid to a highly reactive intermediate such as an acid chloride or an activated ester (e.g., with N-hydroxysuccinimide).

  • Condensation with a suitable hydrazine derivative: React this activated intermediate with a hydrazine derivative that already contains part of the target ring system. This can often be a less hindered reaction.

  • Intramolecular Cyclization: Design the intermediate in such a way that the final ring-forming step is an intramolecular cyclization, which is often kinetically more favorable than an intermolecular reaction involving the sterically hindered carbohydrazide.

This approach effectively postpones the introduction of the sterically challenging functionality until a later, more favorable step in the synthesis.

References

  • General Principles of Steric Hindrance in Organic Chemistry. J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.[Link]

  • Use of Activating Agents in Amide Bond Formation. Chem. Rev. 2011, 111 (11), pp 6617–6695.[Link]

  • Microwave-Assisted Organic Synthesis. Chem. Soc. Rev., 2002, 31, 367-377.[Link]

  • The Paal-Knorr Pyrrole Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Thiophene Hydrazides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spect...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated thiophene hydrazides, a class of compounds with significant potential in medicinal chemistry.

As a Senior Application Scientist, my objective is to not only present data but to elucidate the underlying principles that govern these fragmentation pathways. This guide is structured to provide a logical and experimentally grounded framework for interpreting the mass spectra of these molecules. We will dissect the fragmentation of the core structures—the brominated thiophene ring and the hydrazide moiety—and then synthesize this knowledge to understand the behavior of the complete molecule.

The Foundational Pillars of Fragmentation: Thiophene, Bromine, and Hydrazide Moieties

The fragmentation of a brominated thiophene hydrazide in a mass spectrometer is not a random event. It is a predictable series of bond cleavages dictated by the inherent chemical properties of its constituent parts. Under electron ionization (EI), a high-energy electron (typically 70 eV) bombards the molecule, ejecting an electron to form a molecular ion (M⁺˙).[1] This molecular ion is often unstable and rapidly breaks down into smaller, more stable fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The Influence of the Brominated Thiophene Ring

The thiophene ring, a sulfur-containing aromatic heterocycle, exhibits a degree of stability, often resulting in a prominent molecular ion peak.[2][3] However, it can also undergo characteristic fragmentation. The presence of a bromine atom introduces several key features to the mass spectrum:

  • Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in a characteristic "M" and "M+2" peak for the molecular ion and any bromine-containing fragments, with the M+2 peak being nearly equal in intensity to the M peak. This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

  • Halogen Loss: A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom as a radical.[5] For brominated thiophenes, this would manifest as a peak at [M-Br]⁺.

  • Ring Cleavage: The thiophene ring itself can fragment, although the specific pathways can be complex.

The Fragmentation of the Hydrazide Linker

The hydrazide group (-CO-NH-NH₂) and its derivatives are susceptible to specific cleavages that provide significant structural information. A primary and highly characteristic fragmentation is the cleavage of the weak N-N bond.[6][7][8][9] This results in the formation of two key fragment ions. For a generic brominated thiophene hydrazide, this would involve the following cleavage:

[Br-Thiophene-CO-NH-NH₂]⁺˙ → [Br-Thiophene-CO]⁺ + [NH-NH₂]˙

or

[Br-Thiophene-CO-NH-NH₂]⁺˙ → [Br-Thiophene]⁺ + [CO-NH-NH₂]˙

The relative abundance of these fragments will depend on the stability of the resulting cations.

Predicting the Fragmentation Pattern: A Comparative Analysis

Let's consider two hypothetical isomers to illustrate how subtle changes in structure can influence the mass spectrum: N'-acetyl-5-bromothiophene-2-carbohydrazide (Isomer A) and N'-acetyl-4-bromothiophene-2-carbohydrazide (Isomer B).

Fragment Ion Proposed Structure Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Expected Relative Abundance
Molecular Ion [M]⁺˙[C₇H₇BrN₂O₂S]⁺˙278280Moderate to High
[M-CH₃CO]⁺[Br-Thiophene-CONHNH₂]⁺˙235237Moderate
[Br-Thiophene-CO]⁺[C₅H₂BrOS]⁺205207High
[Br-Thiophene]⁺[C₄H₂BrS]⁺177179Moderate
[Thiophene-CO]⁺[C₅H₃OS]⁺126-Low
[CH₃CO]⁺[C₂H₃O]⁺43-High

The primary fragmentation pathways for both isomers are expected to be similar, dominated by the cleavage of the hydrazide N-N and N-C bonds. The position of the bromine atom (4- vs. 5-position) is unlikely to dramatically alter the major fragment ions observed under standard EI-MS conditions. However, more subtle differences in the relative intensities of fragments might be observed, potentially due to minor differences in the stability of the precursor ions.

Visualizing the Fragmentation Pathways

To further clarify these fragmentation processes, the following diagrams illustrate the key bond cleavages for a generic brominated thiophene hydrazide.

fragmentation_pathway M [Br-Thiophene-CO-NHNH-R]⁺˙ Molecular Ion F1 [Br-Thiophene-CO]⁺ M->F1 Loss of ·NHNH-R F2 [Br-Thiophene]⁺ M->F2 Loss of ·CONHNH-R F3 [M-Br]⁺ M->F3 Loss of ·Br

Caption: Primary fragmentation pathways of a brominated thiophene hydrazide.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of brominated thiophene hydrazides using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the brominated thiophene hydrazide standard in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the brominated thiophene hydrazide in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, paying close attention to:
  • The molecular ion peak and its isotopic pattern (M, M+2).
  • The presence of key fragment ions corresponding to the loss of bromine, and cleavages around the hydrazide linker.
  • Compare the obtained spectrum with predicted fragmentation patterns and library databases if available.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are built upon well-established principles of mass spectrometry.[1][10][11] The presence of the characteristic bromine isotopic pattern serves as an internal validation for the identification of bromine-containing fragments.[4] Furthermore, the predictable fragmentation of the hydrazide moiety provides a robust framework for structural confirmation. By comparing the observed fragmentation patterns with the theoretical pathways outlined, researchers can confidently elucidate the structures of novel brominated thiophene hydrazides.

Conclusion

The mass spectrometry fragmentation of brominated thiophene hydrazides is a systematic process governed by the chemical nature of the thiophene ring, the bromine substituent, and the hydrazide linker. By understanding the fundamental fragmentation mechanisms of these individual components, scientists can effectively interpret the mass spectra of the larger molecules. This guide provides a foundational framework for this analysis, empowering researchers in drug discovery and development to confidently characterize these promising compounds.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • Nenner, I., Morin, P., de Souza, G. G. B., & Kume, N. (1991). Electron–ion coincidences studies of the fragmentation of thiophene and of tetrahydrothiophene upon core ionization. The Journal of Chemical Physics, 94(1), 492-502. [Link]

  • AIP Publishing. (1991). Electron–ion coincidences studies of the fragmentation of thiophene and of tetrahydrothiophene upon core ionization. The Journal of Chemical Physics. [Link]

  • Various Authors. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Various Authors. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). ResearchGate. [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 75(8), 1294-1313. [Link]

  • Gundlach-Graham, A. W., & Ray, S. J. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 333-342. [Link]

  • Alvarez-Manilla, G., & Mechref, Y. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Metabolites, 3(3), 757-776. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Various Authors. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate. [Link]

  • Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7677. [Link]

  • Various Authors. (n.d.). Mass fragmentation pattern of N'-(4-(Dimethylamino)benzylidene). ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Li, D., & Li, A. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Journal of Chromatography A, 1723, 464858. [Link]

  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-22. [Link]

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Comparative

Comparative Guide: Furan-2-Carbohydrazide vs. Thiophene-2-Carbohydrazide Reactivity

[1][2] Executive Summary This guide provides an in-depth technical comparison between Furan-2-carbohydrazide and Thiophene-2-carbohydrazide , two critical scaffolds in medicinal chemistry.[1][2] While structurally simila...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides an in-depth technical comparison between Furan-2-carbohydrazide and Thiophene-2-carbohydrazide , two critical scaffolds in medicinal chemistry.[1][2] While structurally similar bioisosteres, their performance differs significantly due to the electronic divergence between the oxygen (furan) and sulfur (thiophene) heteroatoms.[2][3]

The Verdict:

  • Thiophene-2-carbohydrazide is the superior choice for metabolic stability and nucleophilic reactivity , offering a robust platform for harsh reaction conditions (e.g., POCl₃ cyclizations).[2]

  • Furan-2-carbohydrazide offers distinct polarity profiles and hydrogen-bonding capabilities but requires milder conditions due to the acid-sensitivity of the furan ring and lower nucleophilicity of the hydrazide tail.[1]

Part 1: Electronic Landscape & Mechanistic Drivers[1]

The reactivity difference stems fundamentally from the heteroatom's influence on the aromatic ring and the attached carbonyl-hydrazide system.[2]

Aromaticity and Resonance[4]
  • Thiophene (Sulfur): Sulfur is less electronegative (2.[1][2]58) than oxygen (3.[1][2][4]44) and has 3d-orbitals available for expansion.[1] Thiophene has a high resonance energy (~29 kcal/mol), making it nearly as stable as benzene.[1][2] It acts as a weak electron donor via resonance (+M), stabilizing the attached carbonyl without significantly withdrawing electron density from the hydrazide.[2]

  • Furan (Oxygen): Oxygen is highly electronegative.[1][2] While it donates electrons via resonance (+M), the inductive withdrawal (-I) is potent.[1][2] Furan has a lower resonance energy (~16 kcal/mol), making it "least aromatic" and more susceptible to ring-opening.[1][2]

Impact on the Hydrazide Pharmacophore

The electronic nature of the ring dictates the nucleophilicity of the terminal nitrogen (


), which is the key driver for Schiff base formation.[2]
FeatureFuran-2-CarbohydrazideThiophene-2-CarbohydrazideImpact on Reactivity
Ring Effect Strong Inductive Withdrawal (-I)Balanced Resonance (+M) / Inductive (-I)Furan ring pulls e⁻ density away from the hydrazide.[1][2]
Carbonyl Character More ElectrophilicLess ElectrophilicFuran carbonyl is more prone to hydrolysis; Thiophene is more stable.[1]
Terminal

Less Nucleophilic More Nucleophilic Thiophene hydrazide reacts faster with electrophiles (aldehydes).[1][2]
Visualization of Electronic Effects

ElectronicEffects Furan Furan Ring (Oxygen) Inductive Inductive Effect (-I) Electron Withdrawal Furan->Inductive Dominant Resonance Resonance Effect (+M) Electron Donation Furan->Resonance Weak Thiophene Thiophene Ring (Sulfur) Thiophene->Inductive Moderate Thiophene->Resonance Strong Hydrazide_F Furan Hydrazide (-NH-NH2) LOWER Nucleophilicity Inductive->Hydrazide_F Reduces e- Density Hydrazide_T Thiophene Hydrazide (-NH-NH2) HIGHER Nucleophilicity Resonance->Hydrazide_T Maintains e- Density

Figure 1: Comparative electronic flows affecting the nucleophilicity of the hydrazide group.[2]

Part 2: Nucleophilic Performance (Schiff Base Formation)

The most common application of these carbohydrazides is the synthesis of acylhydrazones (Schiff bases) by reacting with aldehydes.[2]

Comparative Protocol

Objective: Synthesis of


-benzylidene-heteroaryl-carbohydrazides.

Methodology:

  • Stoichiometry: 1.0 eq Carbohydrazide + 1.0 eq Aromatic Aldehyde.

  • Solvent: Absolute Ethanol (EtOH).[1][2]

  • Catalyst: Glacial Acetic Acid (Cat.[1] 2-3 drops).[1][5]

  • Conditions: Reflux.[1][6]

Performance Data
ParameterFuran-2-CarbohydrazideThiophene-2-CarbohydrazideAnalysis
Reaction Time 3.0 – 5.0 Hours1.5 – 3.0 HoursThiophene's higher nucleophilicity accelerates the attack on the aldehyde carbonyl.[1][2]
Typical Yield 75% – 88%85% – 96%Thiophene derivatives often crystallize more readily and show fewer side reactions.[1]
Product Stability ModerateHighFuran hydrazones can hydrolyze back to starting materials in acidic aqueous media.[1]
Solubility Good in EtOH/MeOHModerate in EtOHThiophene products often precipitate faster, driving equilibrium forward.[1]
Experimental Workflow

SchiffBaseSynthesis Start Reagents: 1. Carbohydrazide (Furan/Thiophene) 2. Aryl Aldehyde Mix Dissolve in EtOH Add cat. AcOH Start->Mix Reflux Reflux (80°C) Mix->Reflux Monitor TLC Monitoring Reflux->Monitor Check Is Conversion >95%? Monitor->Check Check->Reflux No (Furan often slower) Workup Cool to RT Filter Precipitate Check->Workup Yes (Thiophene often faster) Recryst Recrystallize (EtOH/DMF) Workup->Recryst

Figure 2: Standard workflow for Schiff base synthesis indicating critical monitoring points.

Part 3: Cyclization Efficiency (1,3,4-Oxadiazole Synthesis)

Cyclizing the hydrazide (or its hydrazone derivative) into a 1,3,4-oxadiazole ring is a high-value transformation.[1][2] This reaction stresses the stability of the heteroaromatic core.[2]

The POCl₃ Method (Dehydrative Cyclization)[2]
  • Reagent: Phosphorus Oxychloride (POCl₃).[1][2]

  • Mechanism: Activation of the carbonyl oxygen followed by ring closure.[1]

Comparison:

  • Thiophene: Highly Recommended. The thiophene ring withstands the harsh acidic and electrophilic nature of POCl₃.[2] Yields are typically high (>80%).[1][2]

  • Furan: Caution Required. The furan ring is acid-sensitive (acid-catalyzed ring opening/polymerization).[1][2] Prolonged reflux in POCl₃ can lead to "tarring" and reduced yields (50-65%).[1][2]

The I₂ / K₂CO₃ Method (Oxidative Cyclization)[2]
  • Reagent: Iodine (

    
    ) and Potassium Carbonate (
    
    
    
    ) in Dioxane/THF.[1][2]
  • Mechanism: Oxidative cyclization of the hydrazone.[1]

Comparison:

  • Thiophene: Works well, though slightly slower than POCl₃.[1]

  • Furan: Preferred Method. The mild basic conditions (

    
    ) preserve the furan ring integrity.[2] Yields are significantly improved (70-85%) compared to the POCl₃ route.[1][2]
    
Cyclization Pathway Diagram

Cyclization Input Acylhydrazone (Schiff Base) PathA Method A: POCl3 (Harsh/Acidic) Input->PathA Standard for Thiophene PathB Method B: I2 / K2CO3 (Mild/Basic) Input->PathB Preferred for Furan ThioProduct Thiophene-Oxadiazole High Yield (>85%) PathA->ThioProduct FuranProduct_A Furan-Oxadiazole Mod. Yield (50-60%) Risk: Decomposition PathA->FuranProduct_A PathB->ThioProduct FuranProduct_B Furan-Oxadiazole Good Yield (75-85%) PathB->FuranProduct_B

Figure 3: Decision matrix for cyclization reagents based on substrate stability.

Part 4: Biological & Physical Profile[2][10]

For drug development professionals, the choice between furan and thiophene extends beyond synthesis to the final compound's properties.[2][3]

PropertyFuran DerivativesThiophene DerivativesRelevance
Lipophilicity (logP) Lower (More Polar)Higher (More Lipophilic)Thiophene analogs penetrate cell membranes more easily.[1][2]
Metabolic Stability LowHighFuran can be metabolized to reactive dicarbonyls (toxic); Thiophene is generally stable.[1][2]
Bioactivity Potent H-bond AcceptorWeak H-bond AcceptorFuran oxygen can engage in specific binding interactions that sulfur cannot.[1][2]
Solubility Better in polar solventsBetter in non-polar solventsInfluences formulation and purification strategies.[1]

References

  • Electronic Effects in Heterocycles : BenchChem. "A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes." Link[1][2]

  • Schiff Base Synthesis & Metal Complexes : National Institutes of Health (PMC).[1] "N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations." Link

  • Thiophene Reactivity & Crystal Structure : National Institutes of Health (PMC).[1] "(E)-N′-(5-Nitrofuran-2-ylmethylene)thiophene-2-carbohydrazide: crystal structure and Hirshfeld surface analysis." Link

  • Cyclization Methodologies : Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." Link

  • Hammett Constants & Acid Dissociation : ChemRxiv. "A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems." Link[1][2]

Sources

Validation

A Comparative Crystallographic and Spectroscopic Guide to 4-Bromo-5-methylthiophene-2-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel compounds is paramount to understanding their function and potential applications. Thiophene-based carbohydrazides are a class of compounds that continue to garner significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of the X-ray crystallography data for a key derivative of 4-Bromo-5-methylthiophene-2-carbohydrazide, namely 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine .

While crystallographic data for the parent compound, 4-Bromo-5-methylthiophene-2-carbohydrazide, is not publicly available, this guide will leverage the detailed structural information of its derivative to provide insights into the molecular geometry, intermolecular interactions, and packing motifs. Furthermore, we will compare these findings with data from other related thiophene-carbohydrazide structures and discuss alternative analytical techniques for comprehensive characterization.

The Definitive Structure: X-ray Crystallography of a 4-Bromo-5-methylthiophene-2-carbohydrazide Derivative

Single-crystal X-ray diffraction stands as the gold standard for unambiguous structure determination. A detailed study of 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine provides critical insights into the conformational preferences and solid-state arrangement of this class of molecules.[1][2][3]

The synthesis of this derivative involves the condensation reaction of 4-bromo-5-methylthiophene-2-carbaldehyde with pentafluorophenylhydrazine in ethanol.[1] This straightforward method yields crystalline material suitable for single-crystal X-ray analysis.

Crystallographic Data Summary

The crystal structure of 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine was determined to be in the monoclinic space group Pn with two molecules per unit cell (Z = 2).[1][3] This non-centrosymmetric space group suggests that the molecule crystallizes as a non-racemate.[1]

Crystallographic Parameter1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine
Chemical FormulaC₁₂H₆BrF₅N₂S
Crystal SystemMonoclinic
Space GroupPn
Z2

Table 1: Key crystallographic data for 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine.[1][3]

Molecular Conformation and Geometry

The X-ray analysis reveals a molecule with two aromatic rings, the 4-bromo-5-methylthiophene and the perfluorophenyl ring, connected by a hydrazone linker.[1] The overall geometry of the molecule is not planar, with a significant dihedral angle between the two rings.[1] The hydrazone moiety itself adopts a specific conformation, and the expected stereochemistry around the C=N bond is confirmed.[1]

A notable feature is the presence of various non-covalent interactions that dictate the crystal packing. These include intramolecular hydrogen bonds, as well as intermolecular interactions such as π-π stacking and C-H···π interactions.[1]

A Comparative Perspective: Structural Motifs in Thiophene-Carbohydrazide Derivatives

To contextualize the structural features of the 4-bromo-5-methylthiophene derivative, it is instructive to compare them with other reported crystal structures of thiophene-carbohydrazide derivatives.

For instance, the crystal structure of N′-(4-Methylbenzylidene)thiophene-2-carbohydrazide reveals a monoclinic system with a different space group (P2₁/c).[4] In this structure, the molecules form inversion dimers through N—H···O hydrogen bonds, creating distinct supramolecular assemblies.[4] This highlights how modifications to the substituent on the hydrazide nitrogen can significantly influence the hydrogen bonding patterns and overall crystal packing.

The planarity of the thiophene ring and its orientation relative to the rest of the molecule are also key parameters that vary across different derivatives. In some structures, the thiophene ring is nearly coplanar with the carbohydrazide backbone, while in others, there is a significant twist. These conformational differences can have profound implications for the biological activity and material properties of these compounds.

Beyond Diffraction: A Multi-faceted Approach to Characterization

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of these molecules requires a suite of analytical techniques. For researchers working with non-crystalline samples or seeking to understand the behavior of these compounds in solution, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and, where applicable, ¹⁹F NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. For 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, the ¹H NMR spectrum shows characteristic signals for the thiophene proton, the methyl group protons, and the N-H proton of the hydrazone.[1] The ¹³C NMR spectrum provides information on the carbon framework, while the ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms on the perfluorophenyl ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups. In thiophene-carbohydrazide derivatives, characteristic vibrational bands for the N-H, C=O (in the parent carbohydrazide), and C=N (in hydrazone derivatives) bonds are readily observed. These can provide valuable information about the electronic environment and hydrogen bonding interactions within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the synthesized compounds, thereby confirming their identity.

Experimental Protocols

Synthesis of 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine

The following is a general procedure for the synthesis of the title derivative:

  • To a solution of 4-bromo-5-methylthiophene-2-carbaldehyde (1.0 eq.) in ethanol, add pentafluorophenylhydrazine (1.0 eq.).[1]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the crystalline solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a solution of the compound in an appropriate solvent.

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure from a single crystal involves a standardized workflow:

A generalized workflow for single-crystal X-ray diffraction.

Data Collection: A suitable crystal is mounted on a goniometer and cooled to reduce thermal vibrations. Diffraction data are collected using a diffractometer with a monochromatic X-ray source.

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and integrated intensities. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and displacement parameters.

Conclusion

The structural analysis of 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine provides a valuable template for understanding the solid-state properties of 4-bromo-5-methylthiophene-2-carbohydrazide derivatives. The interplay of molecular conformation and intermolecular forces, as revealed by X-ray crystallography, is a critical determinant of the physicochemical properties of these compounds. By integrating crystallographic data with spectroscopic and other analytical techniques, researchers can build a comprehensive structure-activity relationship profile, which is essential for the rational design of new drugs and materials. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of this important class of heterocyclic compounds.

References

  • Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. Preprints.org. [Link]

  • PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. ResearchGate. [Link]

  • Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. ResearchGate. [Link]

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Retrieved February 25, 2026, from [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 7). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Retrieved February 25, 2026, from [Link]

  • El-Hiti, G. A., Smith, K., Balakit, A. A., Masmali, A., & Kariuki, B. M. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1385. [Link]

  • ResearchGate. (2025, August 7). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved February 25, 2026, from [Link]

  • Li, Y., & Jian, F. (2010). N′-(4-Methylbenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1398. [Link]

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Comparative

A Senior Application Scientist's Guide to UV-Vis Spectroscopic Characterization of Thiophene-2-Carbohydrazide Complexes

For researchers, medicinal chemists, and materials scientists, the synthesis and characterization of novel metal complexes are pivotal in the development of new therapeutic agents and functional materials. Among the dive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the synthesis and characterization of novel metal complexes are pivotal in the development of new therapeutic agents and functional materials. Among the diverse array of organic ligands, thiophene-2-carbohydrazide and its derivatives have garnered significant attention due to their versatile coordination capabilities and the promising biological activities of their metal complexes. This guide provides an in-depth, objective comparison of the UV-Vis spectroscopic characterization of thiophene-2-carbohydrazide complexes against other relevant alternatives, supported by experimental data and protocols. Our focus is to equip you with the foundational knowledge and practical insights necessary for robust and reliable analysis.

The Significance of Thiophene-2-Carbohydrazide in Coordination Chemistry

Thiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene ring linked to a carbohydrazide moiety (-CO-NH-NH2). This unique structure offers multiple coordination sites—the thiophene sulfur atom, the carbonyl oxygen atom, and the terminal amino nitrogen atom—making it a versatile chelating agent for a wide range of transition metal ions. The resulting complexes often exhibit interesting geometries and electronic properties, which are fundamental to their potential applications in catalysis, materials science, and particularly in drug development, where they have shown antimicrobial, anticancer, and anti-inflammatory properties.

UV-Vis spectroscopy is a cornerstone technique for the preliminary characterization of these complexes. It provides valuable information about the electronic transitions within the ligand and the metal center, offering insights into ligand-metal interactions, coordination geometry, and the formation of new chemical species.

Understanding the Electronic Spectra of Thiophene-2-Carbohydrazide and its Complexes

The UV-Vis spectrum of thiophene-2-carbohydrazide and its metal complexes is typically characterized by two main types of electronic transitions: intra-ligand transitions and charge-transfer transitions.

Intra-ligand Transitions

These transitions occur within the molecular orbitals of the thiophene-2-carbohydrazide ligand itself. They are generally observed in the ultraviolet region of the spectrum and are categorized as:

  • π → π* Transitions: These high-energy transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of the aromatic thiophene ring and the C=O group within the carbohydrazide moiety. These bands are typically intense.

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms of the hydrazide group, to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

Upon coordination to a metal ion, these intra-ligand transition bands often exhibit a shift in their wavelength (λmax). A bathochromic shift (red shift) to a longer wavelength or a hypsochromic shift (blue shift) to a shorter wavelength can indicate the involvement of the corresponding functional group in the coordination.

Charge-Transfer Transitions

Upon complexation, new absorption bands, often in the visible region, may appear. These are typically charge-transfer (CT) bands and are much more intense than d-d transitions. They arise from the transfer of an electron between the metal ion and the ligand.[1]

  • Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a vacant or partially filled metal d-orbital. This results in the formal reduction of the metal center.[1] LMCT bands are common in complexes with electron-rich ligands and metal ions in high oxidation states.

  • Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled or partially filled metal d-orbital to a vacant ligand π-orbital. This leads to the formal oxidation of the metal center.[1] MLCT is favored in complexes with metals in low oxidation states and ligands possessing low-lying π orbitals.

The energy and intensity of these charge-transfer bands are highly sensitive to the nature of the metal ion, the solvent, and the overall geometry of the complex, making UV-Vis spectroscopy a powerful tool for probing the electronic structure of these compounds.[2]

Comparative Analysis: Thiophene-2-Carbohydrazide vs. Alternative Ligands

To provide a comprehensive understanding, we compare the UV-Vis spectroscopic features of thiophene-2-carbohydrazide complexes with those derived from two common alternative hydrazide-based ligands: benzoyl hydrazide and salicylaldehyde-derived Schiff bases.

Thiophene-2-Carbohydrazide Complexes

Complexes of thiophene-2-carbohydrazide typically exhibit intra-ligand π → π* and n → π* transitions in the UV region. Upon complexation with transition metals like Cu(II), Co(II), and Ni(II), new bands often appear in the visible region, which are assigned to LMCT and sometimes d-d transitions, suggesting an octahedral or distorted octahedral geometry.[3] The presence of the thiophene ring introduces additional π-system interactions and a potential sulfur donor atom, which can influence the electronic environment of the metal center.

Benzoyl Hydrazide Complexes

Benzoyl hydrazide is a simpler aromatic hydrazide that lacks the heterocyclic thiophene ring. Its complexes also show characteristic intra-ligand and charge-transfer bands. However, the absence of the thiophene sulfur as a potential coordination site can lead to different coordination modes and geometries. A comparative study would likely reveal differences in the energies of the LMCT bands, reflecting the different electron-donating abilities of the phenyl versus the thienyl group.

Salicylaldehyde Schiff Base Complexes

Schiff bases formed by the condensation of an aldehyde (like salicylaldehyde) with a hydrazide are another important class of ligands. Salicylaldehyde-derived ligands introduce a phenolic hydroxyl group, which can deprotonate and coordinate to the metal ion. The UV-Vis spectra of these complexes are often characterized by strong π → π* transitions of the extended conjugated system and prominent charge-transfer bands.[4][5] The electronic properties of these complexes are significantly influenced by the imine (-C=N-) bond and the phenolate oxygen coordination.

Table 1: Comparative UV-Vis Spectral Data of Representative Hydrazide Ligand Complexes

Ligand/Complexλmax (nm) and AssignmentReference
Thiophene-2-carbohydrazide~250-300 (π → π), ~320-360 (n → π)[6]
[Cu(thiophene-2-carbohydrazide)₂Cl₂]Shifts in ligand bands, ~400-600 (LMCT/d-d)[3]
Benzoyl hydrazide~230-280 (π → π), ~300-340 (n → π)[7]
[Co(benzoyl hydrazide)₂(H₂O)₂]Cl₂Shifts in ligand bands, ~500-650 (LMCT/d-d)[7]
Salicylaldehyde Benzoylhydrazone~320-340 (n → π*), extended conjugation[4]
[Co(Salicylaldehyde Benzoylhydrazone)₂]Shifts in ligand bands, ~400-550 (LMCT/d-d)[7]

Note: The exact λmax values can vary depending on the metal ion, counter-ion, and solvent used.

From the comparative data, it is evident that the nature of the aromatic ring and the presence of additional donor groups significantly influence the electronic spectra of the resulting metal complexes. The extended conjugation in Schiff bases typically leads to a red shift of the intra-ligand bands compared to the parent hydrazides.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of your results, it is crucial to follow a well-defined and self-validating experimental protocol.

Synthesis of a Representative Thiophene-2-Carbohydrazide Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand derived from thiophene-2-carbohydrazide and salicylaldehyde, a common precursor for complexation studies.

Materials:

  • Thiophene-2-carbohydrazide

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve an equimolar amount of thiophene-2-carbohydrazide in hot absolute ethanol.

  • In a separate flask, dissolve an equimolar amount of salicylaldehyde in absolute ethanol.

  • Slowly add the salicylaldehyde solution to the thiophene-2-carbohydrazide solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 2-4 hours. The formation of a precipitate indicates the formation of the Schiff base ligand.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate, wash it with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product in a vacuum desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove from the final product.

  • Glacial Acetic Acid as Catalyst: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the hydrazide.

  • Refluxing: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield of the product in a shorter time.

  • Washing with Cold Ethanol and Diethyl Ether: Washing with cold ethanol minimizes the loss of the product due to dissolution, while diethyl ether helps in removing any remaining organic impurities and dries the product faster due to its high volatility.

Synthesis of a Metal Complex

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Absolute Ethanol

Procedure:

  • Dissolve the synthesized Schiff base ligand in hot absolute ethanol.

  • In a separate flask, dissolve the metal(II) salt in absolute ethanol (typically in a 1:2 metal to ligand molar ratio).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 3-5 hours. A change in color and the formation of a precipitate are indicative of complex formation.

  • Cool the mixture to room temperature.

  • Filter the colored complex, wash it with cold ethanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

UV-Vis Spectroscopic Characterization

Instrumentation:

  • A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the ligand and the complexes and is transparent in the wavelength range of interest (typically 200-800 nm). Common solvents include ethanol, methanol, acetonitrile, DMF, and DMSO. The choice of solvent is critical as it can influence the position and intensity of the absorption bands (solvatochromism).[8][9] It is advisable to run a blank spectrum of the solvent to ensure its transparency.

  • Preparation of Solutions: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the ligand and the metal complexes in the chosen solvent. Ensure the concentrations are within the linear range of the Beer-Lambert law.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the free ligand. This will serve as a reference.

    • Record the UV-Vis spectra of the synthesized metal complexes under the same conditions.

  • Data Analysis:

    • Identify the λmax values for all absorption bands.

    • Compare the spectra of the complexes with that of the free ligand to identify shifts in intra-ligand bands and the appearance of new charge-transfer bands.

    • Calculate the molar extinction coefficients (ε) for the major absorption bands to quantify their intensities.

Self-Validating System:

  • Reproducibility: Repeat the spectral measurements to ensure the reproducibility of the λmax values and absorbance readings.

  • Concentration Dependence: Record spectra at different concentrations to confirm that the system obeys the Beer-Lambert law. Deviations may indicate association or dissociation of the complex in solution.

  • Purity Check: The sharpness and symmetry of the absorption bands can provide a qualitative indication of the purity of the synthesized compounds.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Ligand_Synth Ligand Synthesis: Thiophene-2-carbohydrazide + Aldehyde Complex_Synth Complex Synthesis: Ligand + Metal Salt Ligand_Synth->Complex_Synth Purified Ligand UV_Vis UV-Vis Spectroscopy: - Intra-ligand Transitions - Charge-Transfer Bands Complex_Synth->UV_Vis Purified Complex Other_Techniques Other Spectroscopic & Analytical Techniques (FT-IR, NMR, Mass Spec, Elemental Analysis) Complex_Synth->Other_Techniques Purified Complex Spectral_Comparison Spectral Comparison: Ligand vs. Complex UV_Vis->Spectral_Comparison Structural_Elucidation Structural Elucidation: - Coordination Mode - Geometry Other_Techniques->Structural_Elucidation Spectral_Comparison->Structural_Elucidation Inferences

Caption: Experimental workflow for the synthesis and characterization of thiophene-2-carbohydrazide complexes.

Conclusion

The UV-Vis spectroscopic characterization of thiophene-2-carbohydrazide complexes is a powerful and accessible method for gaining initial insights into their electronic structure and coordination environment. By systematically comparing the spectra of the complexes with the free ligand and with complexes of alternative ligands, researchers can deduce valuable information about the nature of the metal-ligand interactions. This guide provides a framework for conducting these investigations with scientific rigor, ensuring that the data generated is both reliable and insightful for the advancement of drug discovery and materials science.

References

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  • S. (n.d.). Electronic (Absorption) Spectra of 3d Transition Metal Complexes. Shodhganga.
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  • Dr. Ben's Chem Videos. (2020, June 5). Simulating UV-visible light Absorption Spectroscopy - Using ORCA in Inorganic Chemistry (Part Two) [Video]. YouTube.
  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
  • Gao, Y., et al. (2023). A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. Physical Chemistry Chemical Physics, 25(4), 3020-3030.
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  • Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • University of Babylon. (2021, September 15). Electronic Spectra of Complexes.
  • Kubicki, J., & Maciejewski, A. (2008). Spectroscopic and photophysical properties of salicylaldehyde azine (SAA) as a photochromic Schiff base suitable for heterogeneous studies. Chemical Physics Letters, 464(4-6), 181-186.
  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.
  • Ghasemi, J., & Niazi, A. (2001). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Journal of the Chinese Chemical Society, 48(2), 161-166.
  • Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 695-701.
  • Al-Adilee, K. J., & Al-Jibouri, M. H. (2016). Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde with some divalent transition metals. Baghdad Science Journal, 13(2).
  • Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 695-701.
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  • Akay, C., & Can, N. Ö. (2017). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. Journal of Analytical & Pharmaceutical Research, 6(4).
  • Jayaseelan, P., et al. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. Rasayan Journal of Chemistry, 13(3), 1632-1638.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methylthiophene-2-carbohydrazide

The core principle of this guide is to treat 4-Bromo-5-methylthiophene-2-carbohydrazide as a hazardous waste, necessitating disposal through a licensed environmental waste management facility. Under no circumstances shou...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat 4-Bromo-5-methylthiophene-2-carbohydrazide as a hazardous waste, necessitating disposal through a licensed environmental waste management facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]

Hazard Assessment: A Synthesis of Analog Data

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific data for 4-Bromo-5-methylthiophene-2-carbohydrazide, we must infer its potential hazards from structurally related compounds.

  • Thiophene Derivatives: Brominated thiophenes are consistently classified as irritants. They are known to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[3][4][5] Many are also harmful if swallowed or in contact with skin.[4][6][7]

  • Hydrazide Functional Group: The carbohydrazide moiety is a derivative of hydrazine. Hydrazine and its derivatives are known for their reactivity and toxicity.[8][9] They can be corrosive, toxic, and may have carcinogenic properties.[9]

Based on this analysis, it is prudent to handle 4-Bromo-5-methylthiophene-2-carbohydrazide as a compound that is, at a minimum:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A cause of serious skin and eye irritation.[10]

  • Potentially corrosive and reactive.[9]

  • A potential environmental hazard, with aquatic toxicity being a concern for many organic compounds.[8]

Potential Hazard GHS Classification (Inferred) Primary Precaution
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[4][6][11]Avoid all personal contact, including inhalation of dust or fumes.[5][11]
Skin Corrosion/Irritation Category 2[3][4]Wear appropriate chemical-resistant gloves and a lab coat.[10]
Serious Eye Damage/Irritation Category 2 / 2A[3][4][11]Wear safety goggles with side-shields or a face shield.[3]
Respiratory Irritation STOT SE Category 3[3][4][11]Handle only in a well-ventilated area, preferably a chemical fume hood.[11]
Reactivity Potential (Hydrazide)Segregate from strong oxidizing agents, acids, and metals.[4][8]
Step-by-Step Disposal Protocol

The following procedure ensures that waste 4-Bromo-5-methylthiophene-2-carbohydrazide is handled in a manner that minimizes risk to personnel and the environment.

Before handling any waste material, it is imperative to be equipped with the correct PPE. This is your primary defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[9]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[3] A face shield is recommended if there is a risk of splashing.[9]

  • Skin and Body Protection: A lab coat is mandatory.[9] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of waste, especially if it is a solid that can generate dust, must be conducted within a certified chemical fume hood to prevent inhalation.[9]

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2]

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for 4-Bromo-5-methylthiophene-2-carbohydrazide waste.[1] Do not mix this waste with other chemical streams, particularly strong acids or oxidizers.[8]

  • Solid Waste: Collect un-used or contaminated solid 4-Bromo-5-methylthiophene-2-carbohydrazide, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in this dedicated container.[1]

  • Liquid Waste: If the compound is in solution, use a compatible liquid waste container. Do not use metal containers for any waste stream containing this compound due to the corrosive potential of related chemicals.[12]

  • Container Integrity: Ensure the waste container is in good condition, made of a compatible material (e.g., HDPE or glass for solutions), and has a secure, tight-fitting lid.[12] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[2]

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.[12]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[9][12] The label must also include the full chemical name, "4-Bromo-5-methylthiophene-2-carbohydrazide," and an approximate concentration or quantity of the waste.[12]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area.[1][4] This should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[2] Store away from heat sources and incompatible materials.[1]

Accidents can happen. A clear and immediate response plan is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, contain the spill with an inert, non-combustible absorbent material like vermiculite or sand.[8][13] Do not use combustible absorbents like paper towels or earth, as this may create a fire hazard with the hydrazide component .[8] For solid spills, carefully sweep or vacuum (with a HEPA filter) the material to avoid generating dust.[5][14]

  • Collect Waste: Place all contaminated absorbent material and spilled chemical into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must also be collected as hazardous waste.[1]

The ultimate disposal of 4-Bromo-5-methylthiophene-2-carbohydrazide must be handled by professionals.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][9]

  • Documentation: Provide the disposal service with all necessary information, including the chemical name and any available hazard data (such as the information synthesized in this guide).

  • Regulatory Compliance: This material, when discarded, is likely to be classified as a hazardous waste under regulations such as the US EPA's Resource Conservation and Recovery Act (RCRA).[15] Disposal must be carried out at a licensed hazardous waste disposal facility, with incineration being a common method for halogenated organic compounds.[1][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 4-Bromo-5-methylthiophene-2-carbohydrazide.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible, Dedicated Waste Container fume_hood->container spill_event Spill Occurs fume_hood->spill_event Potential Event segregate Segregate Waste (No Mixing) container->segregate label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name segregate->label_waste store Store in Secure Secondary Containment Area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end spill_response Evacuate, Ventilate, Contain with Inert Absorbent spill_event->spill_response spill_collect Collect Spill Debris into Hazardous Waste Container spill_response->spill_collect spill_collect->label_waste Add to Waste Stream

Disposal workflow for 4-Bromo-5-methylthiophene-2-carbohydrazide.

References

  • SAFETY DATA SHEET for 2-Bromo-5-chlorothiophene. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]

  • SAFETY DATA SHEET for Thiophene, 2-bromo-. (2012, March 23). Thermo Fisher Scientific. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

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